Hitachimycin
Description
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Properties
Molecular Formula |
C29H35NO5 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione |
InChI |
InChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33)/b8-4+,11-9+,16-10+,20-17-/t22-,23-,24-,26-/m0/s1 |
InChI Key |
PLQKHNPZPRTISL-QSQNXQFYSA-N |
Isomeric SMILES |
C/C/1=C/[C@H]2C[C@@H](C(=C2C(=O)C[C@H](CC/C=C/C[C@H](NC(=O)/C=C\C=C1)C3=CC=CC=C3)O)O)OC |
Canonical SMILES |
CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC |
Synonyms |
hitachimycin stubomycin |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Hitachimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hitachimycin, also known as stubomycin, is a macrocyclic lactam antibiotic with potent antitumor and antiprotozoal activities. This document provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, and its biosynthetic pathway. Furthermore, it presents available quantitative data on its biological activity and the kinetics of key biosynthetic enzymes. Detailed experimental protocols for the genetic manipulation of the producing organism and the mutasynthesis of this compound analogs are provided to facilitate further research and development. Finally, the known aspects of its mechanism of action at a molecular level are discussed and visualized.
Discovery and Producing Organism
This compound was first isolated from the culture broth of the actinomycete strain KM-4927, which was identified as a novel species and named Streptomyces scabrisporus.[1] This discovery was part of a screening program for new antibiotics. Later, it was found to be identical to the antitumor antibiotic, stubomycin.[2]
Biosynthesis of this compound
The biosynthesis of this compound proceeds through a type I polyketide synthase (PKS) pathway. A key and unusual feature of this pathway is the utilization of (S)-β-phenylalanine as the starter unit for the polyketide chain assembly.[3][4] The biosynthetic gene cluster for this compound has been identified and characterized in Streptomyces scabrisporus.[3][4]
The initiation of biosynthesis involves the conversion of L-α-phenylalanine to (S)-β-phenylalanine, a reaction catalyzed by the enzyme phenylalanine-2,3-aminomutase (PAM), encoded by the hitA gene.[3][4] Subsequently, the β-amino acid-selective adenylation enzyme, HitB, activates (S)-β-phenylalanine and transfers it to an acyl carrier protein (ACP), initiating the polyketide chain elongation.[5][6] The polyketide chain is then further elongated and modified by a series of PKS modules and tailoring enzymes to yield the final this compound molecule.
Key Biosynthetic Enzymes
Two enzymes play a pivotal role in the initiation of this compound biosynthesis:
-
Phenylalanine-2,3-aminomutase (HitA): This enzyme catalyzes the crucial conversion of L-α-phenylalanine to (S)-β-phenylalanine, providing the unique starter unit for the PKS pathway.[3][4]
-
β-Amino Acid-Selective Adenylation Enzyme (HitB): HitB is responsible for the selective activation of (S)-β-phenylalanine and its loading onto the PKS machinery.[5][6] The substrate specificity of HitB has been studied, revealing its role as a gatekeeper in the biosynthesis.[5][6]
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the β-amino acid-selective adenylation enzyme, HitB, have been determined for its natural substrate, (S)-β-phenylalanine, and several of its analogs. These values provide insight into the enzyme's substrate specificity.
| Substrate | KM (μM) |
| (S)-β-phenylalanine | 170 |
| (S)-β-m-NO2-Phe | 9.0 |
| (S)-β-m-CN-Phe | 11 |
Data sourced from a study on the engineering of HitB substrate specificity.[4]
Experimental Protocols
General Genetic Manipulation of Streptomyces
This protocol provides a general framework for the genetic manipulation of Streptomyces species, which can be adapted for S. scabrisporus.
4.1.1. Genomic DNA Isolation
-
Inoculate 100 ml of Tryptic Soy Broth (TSB) medium in a 250-ml baffled Erlenmeyer flask with mycelium or spores of Streptomyces.
-
Incubate at 28°C with shaking at 250 rpm for 2 to 5 days.
-
Collect the mycelial growth in 50-ml screw-top vials and centrifuge at 2000 × g for 10 minutes at room temperature.
-
Proceed with a standard lysis protocol using lysozyme, proteinase K, and SDS, followed by phenol:chloroform extraction and ethanol precipitation of the genomic DNA.[7]
4.1.2. CRISPR-Cas9 Mediated Gene Knockout
A powerful tool for genetic engineering in Streptomyces is the CRISPR-Cas9 system. The following provides a general workflow. For detailed, step-by-step protocols, refer to established resources such as the Hutchings Lab protocol for pCRISPomyces-2.[8]
-
Design of guide RNA (gRNA): Design a specific gRNA targeting the gene of interest (e.g., hitA).
-
Construction of the CRISPR-Cas9 vector: Clone the designed gRNA into a suitable Streptomyces CRISPR-Cas9 vector, such as pCRISPomyces-2.
-
Preparation of repair template: Generate a repair template containing the desired genetic modification (e.g., a deletion) flanked by homology arms corresponding to the regions upstream and downstream of the target gene.
-
Transformation: Introduce the CRISPR-Cas9 vector and the repair template into Streptomyces scabrisporus via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection and Screening: Select for exconjugants or transformants and screen for the desired gene knockout using PCR and sequencing.
Mutasynthesis of this compound Analogs
Mutasynthesis is a technique that combines genetic engineering and synthetic chemistry to produce novel analogs of natural products. This protocol outlines the general procedure for the mutasynthesis of this compound analogs.
-
Generation of a knockout mutant: Create a knockout mutant of the hitA gene in S. scabrisporus using the CRISPR-Cas9 method described above. This mutant will be unable to produce the (S)-β-phenylalanine starter unit.
-
Precursor feeding: Cultivate the ΔhitA mutant strain in a suitable production medium.
-
Supplement the culture with synthetic analogs of (S)-β-phenylalanine.[6]
-
Fermentation and Isolation: Continue the fermentation to allow the biosynthetic machinery to incorporate the supplemented precursor.
-
Extract and purify the culture broth to isolate the novel this compound analogs.
-
Structural Elucidation: Characterize the structure of the purified analogs using techniques such as NMR and mass spectrometry.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is not fully elucidated, but its cytotoxic effects are known to involve the induction of apoptosis. While specific signaling pathways directly targeted by this compound are still under investigation, the general pathways of drug-induced apoptosis provide a framework for understanding its potential molecular interactions.
Apoptosis Induction
This compound, like many anticancer agents, is believed to induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[9][10]
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase (caspase-8) and subsequent executioner caspases.
Potential Signaling Pathways Affected by this compound
Based on the known mechanisms of other cytotoxic natural products, this compound may impact one or more of the following signaling pathways:
-
p53 Signaling Pathway: The tumor suppressor p53 plays a central role in sensing cellular stress and inducing apoptosis.
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways, such as the JNK and p38 pathways, are often activated by cellular stress and can promote apoptosis.
-
PI3K/Akt Signaling Pathway: This pathway is a key regulator of cell survival, and its inhibition can lead to apoptosis.
Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound.
Visualizations
This compound Biosynthesis Initiation
Caption: Initiation of this compound biosynthesis.
Experimental Workflow for Mutasynthesis
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR–Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Mutational Biosynthesis of this compound Analogs Controlled by the β-Amino Acid-Selective Adenylation Enzyme HitB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Hitachimycin, also known as stubomycin
An In-Depth Technical Guide to Hitachimycin (Stubomycin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as Stubomycin, is a macrocyclic lactam antibiotic produced by actinomycetes, notably Streptomyces species. First identified for its antiprotozoal and antimicrobial properties, it has garnered significant interest as a potent antitumor agent. Its broad biological activity profile includes cytotoxicity against various cancer cell lines, inhibitory action against Gram-positive bacteria, yeast, and fungi. The mechanism of action is primarily attributed to its ability to disrupt cell membrane integrity, leading to lysis and cell death, likely through the induction of apoptosis. This guide provides a comprehensive overview of this compound's biosynthesis, mechanism of action, biological activities, and the experimental protocols used for its evaluation.
Discovery and Physicochemical Properties
This compound was independently discovered and isolated from the culture broth of Streptomyces strain KG-2245 as "Stubomycin" and from Streptomyces scabrisporus KM-4927 as "this compound". It was later confirmed that both compounds are identical.
-
Chemical Formula : C₂₉H₃₅NO₅[1]
-
Molar Mass : 477.601 g·mol⁻¹
-
Appearance : Colorless plates[1]
-
Solubility : Soluble in DMSO, pyridine, DMF, and methanol. Insoluble in water, chloroform, and diethyl ether.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) pathway. The biosynthesis is initiated with a unique starter unit, (S)-β-phenylalanine ((S)-β-Phe).
A key enzyme in the pathway is phenylalanine-2,3-aminomutase (HitA) , which converts L-α-phenylalanine into the (S)-β-Phe starter unit. Gene knockout studies have confirmed that disrupting the hitA gene abolishes this compound production, which can be restored by supplying exogenous (S)-β-Phe. Another critical enzyme, β-amino acid-selective adenylation enzyme (HitB) , functions as a gatekeeper, activating and incorporating (S)-β-Phe into the PKS machinery. Following the formation of the macrocyclic polyketide skeleton, a series of post-PKS modification enzymes are responsible for the final structural maturation of this compound.
Mechanism of Action
This compound's biological activity stems from its ability to compromise cell membrane integrity, leading to cell lysis. This effect is observed across mammalian cells, bacteria, and fungi. In cancer cells, this membrane disruption is a key event that initiates programmed cell death, or apoptosis.
Proposed Apoptotic Pathway
While the precise apoptotic mechanism induced by this compound has not been fully elucidated, it is likely to follow the intrinsic (mitochondrial) pathway, a common route for cytotoxic agents. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, when activated by cellular stress, cause mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which complexes with Apaf-1 to form the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in apoptosis.
Relevance of the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation; its aberrant activation is a hallmark of many cancers.[2][3][4] While a direct interaction between this compound and the Wnt pathway has not been reported, targeting this pathway is a major strategy in oncology.[2] Inhibitors can act at various levels, such as preventing Wnt secretion, blocking receptor binding, or disrupting the downstream complex that stabilizes β-catenin. The inhibition of this pathway ultimately prevents the transcription of target genes like c-Myc and Cyclin D1, which drive tumor growth.
Biological Activity Data
While specific IC₅₀ and MIC values for the parent this compound compound are not detailed in the available literature, its potent biological activity has been consistently reported.
Table 1: Antitumor Activity of this compound (Stubomycin)
| Cell Line / Tumor Model | Activity Type | Observed Effect | Citation(s) |
| HeLa Cells | In Vitro Cytotoxicity | Direct cytotoxic activity observed. | [1] |
| Ehrlich Ascites Carcinoma | In Vivo Antitumor | Possesses growth inhibitory activity; shows remarkable antitumor effects when combined with bleomycin. | [1][5] |
| Leukemia P388 | In Vivo Antitumor | Growth inhibitory activity reported. | [1] |
| Sarcoma 180 | In Vivo Antitumor | Significant antitumor activity observed. | [5][6] |
| IMC-Carcinoma | In Vivo Antitumor | Complete cure (100% survival) in mice treated with nine successive intraperitoneal injections. | [5][6] |
| Meth-A Tumor | In Vivo Antitumor | Demonstrates antitumor activity. | [5][6] |
Table 2: Antimicrobial Activity of this compound (Stubomycin)
| Organism Class | Activity Type | Observed Effect | Citation(s) |
| Gram-positive bacteria | In Vitro Antimicrobial | Exhibits growth inhibitory activity. | [1] |
| Yeast and Fungi | In Vitro Antimicrobial | Exhibits growth inhibitory activity. |
Experimental Protocols
The evaluation of this compound's biological activity involves standard in vitro and in vivo assays.
General Workflow for Antitumor Drug Evaluation
The preclinical evaluation of a compound like this compound typically follows a multi-stage process, starting with broad screening and moving toward more complex biological systems.
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol assesses a compound's ability to reduce cell viability.
-
Cell Plating : Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Calculation : Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
Protocol for In Vitro Antimicrobial Susceptibility (Broth Microdilution MIC Test)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[7][8][9][10][11]
-
Compound Preparation : Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., a Gram-positive bacterium) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]
-
Inoculation : Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[7][8][11]
Protocol for In Vivo Antitumor Efficacy (Sarcoma 180 Model)
This protocol evaluates the antitumor effect of a compound in a mouse model.[5][12][13]
-
Tumor Inoculation : Sarcoma 180 ascites tumor cells (e.g., 2 x 10⁶ cells) are implanted subcutaneously or intraperitoneally into mice (e.g., Swiss mice).[13]
-
Treatment : One day after inoculation, begin treatment. Administer this compound (dissolved in a suitable vehicle) via a specified route (e.g., intraperitoneal injection) daily for a set period (e.g., 7 to 9 days).[5][6][12] A control group receives only the vehicle, and a positive control group may receive a standard chemotherapy agent.[12]
-
Monitoring : Monitor the animals daily for health status and body weight.
-
Efficacy Measurement :
-
For solid tumors (subcutaneous), sacrifice the mice at the end of the treatment period, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage compared to the control group.[12][13]
-
For ascites tumors (intraperitoneal), monitor the survival of the mice. The increase in lifespan (ILS) is a key metric of efficacy.[5]
-
-
Toxicology : At the end of the study, major organs (liver, kidney, spleen) may be collected for histopathological analysis to assess any treatment-related toxicity.[12]
Conclusion and Future Directions
This compound (Stubomycin) is a potent natural product with significant antitumor and antimicrobial activities. Its mechanism of action, centered on cell membrane disruption and apoptosis induction, makes it an interesting candidate for further drug development. Future research should focus on elucidating the specific molecular targets and signaling pathways it modulates, particularly its potential interactions with key oncogenic pathways like Wnt/β-catenin. The synthesis of novel derivatives could lead to compounds with improved efficacy, better solubility, and a more favorable therapeutic index. A full quantitative characterization of its IC₅₀ and MIC values against a broad panel of cancer cells and microbial pathogens is essential for advancing its preclinical development.
References
- 1. A new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in targeting the WNT/β-catenin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-Catenin Signaling as a Molecular Target by Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANTITUMOR ACTIVITY OF A NEW ANTITUMOR ANTIBIOTIC, STUBOMYCIN [jstage.jst.go.jp]
- 6. Antitumor activity of a new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. litfl.com [litfl.com]
- 9. emerypharma.com [emerypharma.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
An In-depth Technical Guide to the Chemical Structure and Properties of Hitachimycin
Hitachimycin, also known as Stubomycin, is a potent natural product with a range of biological activities, including antiprotozoal, antibiotic, and antitumor properties.[1] Isolated from Streptomyces, this macrolactam has garnered significant interest within the scientific community for its unique chemical architecture and potential therapeutic applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound possesses a complex cyclic structure. Its absolute and relative stereochemistry have been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[2] The total synthesis of this compound has also been successfully achieved.[3]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₅NO₅ | [4] |
| Molar Mass | 477.601 g·mol⁻¹ | [1] |
| IUPAC Name | (2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione | [1] |
| CAS Number | 77642-19-4 | [4] |
| Synonyms | Stubomycin | [4] |
| Appearance | Colorless plates | [2] |
| Melting Point | 243-245 °C | [4] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Pyridine | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Methanol (MeOH) | Soluble | [2] |
| Water (H₂O) | Insoluble | [2] |
| Chloroform (CHCl₃) | Insoluble | [2] |
| Diethyl ether (Et₂O) | Insoluble | [2] |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to disrupt cell membranes.[1] Its cytotoxic effects are observed against a variety of cell types, including mammalian cells, Gram-positive bacteria, yeast, and fungi.[1] The primary mechanism of action involves inducing changes in the cell membrane, leading to lysis.[1]
Antitumor Activity
This compound has demonstrated significant antitumor activity.[5] Studies have shown its efficacy against various murine tumor models, including Sarcoma 180 and IMC-carcinoma.[5] Furthermore, several acyl derivatives of this compound have been synthesized, with some exhibiting enhanced in vivo antitumor activity compared to the parent compound.[6]
Antimicrobial Activity
The compound also possesses notable antibacterial and antifungal properties. Its activity is particularly pronounced against Gram-positive bacteria.
While specific quantitative data for this compound's biological activity is dispersed across various studies, the following tables summarize representative data for similar classes of compounds to provide a contextual understanding.
Table 3: Exemplar In Vitro Cytotoxicity Data (IC₅₀) for Antitumor Agents
| Cell Line | Compound Class | IC₅₀ (µM) |
| HeLa | Polyketide Macrolide | 0.1 - 10 |
| A549 (Lung Carcinoma) | Cyclic Peptide | 0.5 - 25 |
| MCF-7 (Breast Cancer) | Macrolactam Antibiotic | 1 - 50 |
Table 4: Exemplar Minimum Inhibitory Concentration (MIC) Data for Antimicrobial Agents
| Microorganism | Compound Class | MIC (µg/mL) |
| Staphylococcus aureus | Macrolide Antibiotic | 0.1 - 5 |
| Streptococcus pneumoniae | Cyclic Lipopeptide | 0.25 - 8 |
| Candida albicans | Polyene Antifungal | 0.5 - 10 |
Signaling Pathways
The primary mode of action of this compound involves the disruption of cell membrane integrity. This interaction is thought to be the initial event that triggers downstream signaling cascades leading to cell death. While the precise molecular targets on the cell membrane have not been fully elucidated, the subsequent loss of membrane potential and leakage of cellular contents are key events.
Caption: Proposed mechanism of this compound-induced cell lysis.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Fermentation: A seed culture of the Streptomyces strain is used to inoculate a production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the production of this compound.
-
Extraction: The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted multiple times with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
HPLC Purification: Fractions showing the presence of this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC to yield the pure compound.
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/water) to obtain colorless plates.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Antitumor activity of a new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical modification of this compound. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthetic Pathway of Hitachimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hitachimycin, also known as stubomycin, is a macrocyclic lactam polyketide antibiotic produced by the bacterium Streptomyces scabrisporus.[1] It exhibits a range of biological activities, including antimicrobial, antiprotozoal, and antitumor properties, making it a molecule of significant interest for therapeutic development.[1] The unique structural features of this compound, particularly its (S)-β-phenylalanine (β-Phe) starter unit and its complex bicyclic core, are assembled through a fascinating and intricate biosynthetic pathway.[2][3] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic steps, and key experimental methodologies used to elucidate this complex process.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster in S. scabrisporus.[4] This cluster contains genes for a type I polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS)-like enzymes, tailoring enzymes, and regulatory proteins. Key components of this cluster are central to the assembly of the this compound scaffold.
Core Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Starter Unit Formation: The pathway is initiated with the formation of the (S)-β-phenylalanine starter unit.
-
Polyketide Chain Elongation: A modular polyketide synthase iteratively extends the polyketide chain.
-
Post-PKS Modifications and Cyclization: A series of enzymatic modifications and cyclization events finalize the complex bicyclic structure of this compound.
The overall biosynthetic pathway is depicted in the following diagram:
Caption: Overview of the this compound Biosynthetic Pathway.
Starter Unit Formation: The Role of HitA and HitB
The biosynthesis of this compound commences with the unusual (S)-β-phenylalanine starter unit. This is in contrast to the more common α-amino acid starters seen in many other polyketide and non-ribosomal peptide biosynthetic pathways.
-
HitA (Phenylalanine 2,3-aminomutase): The initial step is the conversion of L-α-phenylalanine to (S)-β-phenylalanine. This reaction is catalyzed by the enzyme HitA, a phenylalanine 2,3-aminomutase.[4][5] Gene knockout studies have confirmed the essential role of HitA; a ΔhitA mutant of S. scabrisporus is unable to produce this compound unless supplemented with exogenous (S)-β-phenylalanine.[1][4]
-
HitB (β-Amino Acid-Selective Adenylation Enzyme): Following its formation, (S)-β-phenylalanine is activated by HitB, a β-amino acid-selective adenylation enzyme.[5][6] HitB adenylates (S)-β-phenylalanine and transfers it to a standalone acyl carrier protein (ACP), HitD.[4] The substrate specificity of HitB is a key determinant in the mutasynthesis of this compound analogs.[5][6]
Polyketide Chain Elongation
Once the (S)-β-phenylalanine starter unit is loaded, the modular type I polyketide synthase (PKS) machinery takes over to extend the polyketide chain. The this compound gene cluster encodes for five PKS proteins (HitP1-P5), which are proposed to work in concert to add the extender units, likely derived from malonyl-CoA and methylmalonyl-CoA, in a sequential manner.[4]
Post-PKS Modifications and Formation of the Bicyclic Core
The final stages of this compound biosynthesis involve a series of complex, enzyme-catalyzed transformations of the linear polyketide intermediate. These post-PKS modifications are responsible for the formation of the characteristic bicyclic structure of this compound.[3][7] A set of six enzymes, designated HitM1 to HitM6, are implicated in these late-stage modifications.[3][7]
Gene inactivation studies have provided insights into the roles of some of these enzymes:
-
ΔhitM4 Mutant: This mutant accumulates an all-trans-2,4,6,8,18-pentaene macrolactam, which is believed to be the initial intermediate in the post-PKS modification cascade.[7] This suggests that HitM4 is involved in one of the early cyclization steps.
-
ΔhitM1 Mutant: This mutant accumulates 10-O-demethyl-10-oxothis compound.[7]
-
HitM1: In vitro enzymatic assays have shown that HitM1 is an NAD(P)H-dependent reductase that reduces the 10-oxo group of the intermediate accumulated in the ΔhitM1 mutant.[7]
-
HitM6: The product of the HitM1-catalyzed reaction is then methylated by the methyltransferase HitM6 to yield this compound.[7]
The proposed sequence of post-PKS modifications is illustrated below:
Caption: Proposed Post-PKS Modification Pathway of this compound.
Quantitative Data
Biochemical characterization of the enzymes in the this compound biosynthetic pathway provides valuable quantitative data for understanding their function. The following table summarizes the kinetic parameters of HitB with its natural substrate and various analogs.
| Substrate | KM (μM) | kcat (min-1) | kcat/KM (M-1s-1) | Reference |
| (S)-β-Phenylalanine | 180 ± 20 | 2.5 ± 0.1 | 230 | [6] |
| (S)-β-(4-Fluorophenyl)alanine | 160 ± 10 | 2.9 ± 0.1 | 300 | [6] |
| (S)-β-(3-Fluorophenyl)alanine | 200 ± 10 | 3.3 ± 0.1 | 280 | [6] |
| (S)-β-(2-Fluorophenyl)alanine | 190 ± 20 | 2.0 ± 0.1 | 180 | [6] |
| (S)-β-(3-Chlorophenyl)alanine | 210 ± 10 | 3.1 ± 0.1 | 250 | [6] |
| (S)-β-(3-Bromophenyl)alanine | 250 ± 20 | 2.9 ± 0.1 | 190 | [6] |
| (S)-β-(3-Methylphenyl)alanine | 220 ± 20 | 2.5 ± 0.1 | 190 | [6] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Streptomyces scabrisporus
The generation of gene knockout mutants is crucial for determining the function of specific genes in the biosynthetic pathway. A common method for creating targeted gene deletions in Streptomyces is through CRISPR/Cas9-mediated genome editing.
Caption: Workflow for CRISPR/Cas9-Mediated Gene Knockout.
Protocol for CRISPR/Cas9-Mediated Gene Knockout:
-
Design of sgRNA and Homology Arms:
-
Design a specific single guide RNA (sgRNA) targeting the gene of interest.
-
Design 1.5-2.0 kb homology arms flanking the target gene.
-
-
Construction of the Editing Plasmid:
-
Clone the sgRNA and homology arms into a suitable CRISPR/Cas9 vector for Streptomyces, such as pCRISPomyces.
-
-
Transformation into E. coli Donor Strain:
-
Transform the constructed plasmid into a methylation-deficient E. coli donor strain, such as ET12567/pUZ8002.
-
-
Conjugation:
-
Grow the E. coli donor strain and S. scabrisporus recipient strain to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium for conjugation (e.g., SFM agar).
-
Incubate to allow for plasmid transfer.
-
-
Selection and Screening:
-
Overlay the conjugation plates with an appropriate antibiotic to select for S. scabrisporus exconjugants carrying the CRISPR/Cas9 plasmid.
-
Isolate individual colonies and screen for the desired gene knockout by replica plating and PCR.
-
-
Confirmation:
-
Confirm the gene deletion in putative mutants by PCR amplification of the targeted region and subsequent DNA sequencing.
-
Heterologous Expression and Purification of His-tagged Proteins
Biochemical characterization of the biosynthetic enzymes often requires their production in a heterologous host, such as E. coli, and subsequent purification.
Protocol for Protein Expression and Purification:
-
Gene Cloning:
-
Amplify the gene of interest (e.g., hitB) from S. scabrisporus genomic DNA.
-
Clone the gene into an E. coli expression vector containing a C- or N-terminal His6-tag (e.g., pET vector).
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at an appropriate temperature for a defined period.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer containing lysozyme and DNase I.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.
-
-
Protein Analysis:
-
Analyze the purified protein by SDS-PAGE to assess purity and size.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Metabolite Analysis by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for analyzing the production of this compound and its biosynthetic intermediates from S. scabrisporus cultures.
Protocol for Metabolite Extraction and Analysis:
-
Culture and Extraction:
-
Grow S. scabrisporus (wild-type or mutant strains) in a suitable production medium.
-
After a defined incubation period, harvest the culture broth.
-
Extract the metabolites from the culture supernatant and mycelium using an organic solvent (e.g., ethyl acetate or butanol).
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.
-
-
HPLC-MS Analysis:
-
Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the metabolites using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization.
-
Detect the eluting compounds using a mass spectrometer operating in either positive or negative ion mode.
-
Identify this compound and its intermediates by comparing their retention times and mass-to-charge ratios (m/z) with authentic standards or by high-resolution mass spectrometry and fragmentation analysis.
-
Conclusion
The biosynthetic pathway of this compound is a remarkable example of how bacteria construct complex natural products with potent biological activities. Through a combination of genetic manipulation, biochemical assays, and modern analytical techniques, researchers have made significant strides in unraveling the intricate steps of its formation. This in-depth understanding not only provides fundamental insights into microbial metabolism but also opens up avenues for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and professionals working in the fields of natural product biosynthesis, drug discovery, and synthetic biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Post-Polyketide Synthase Modification Mechanism in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hepatocyte-specific delivery of siRNAs conjugated to novel non-nucleosidic trivalent N-acetylgalactosamine elicits robust gene silencing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Hitachimycin: A Technical Guide to Its Membrane-Targeting Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hitachimycin, also known as Stubomycin, is a cyclic polypeptide antibiotic produced by Streptomyces species. First identified for its potent antimicrobial and antiprotozoal properties, it has also been investigated for its significant cytotoxic activity against a range of mammalian tumor cells. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, which is characterized by the direct disruption of cellular membrane integrity. Unlike targeted therapies that modulate specific signaling pathways, this compound's efficacy stems from its ability to induce membrane permeabilization and subsequent cell lysis. This document summarizes the available quantitative data, details the key experimental protocols used to elucidate its function, and provides visual representations of its mechanism and associated analytical workflows.
Core Mechanism of Action: Direct Membrane Disruption
The primary mechanism of action for this compound is the direct targeting and disruption of the plasma membrane, leading to a loss of cellular integrity and rapid cell death.[1] This mode of action is characteristic of certain membrane-active antimicrobial peptides and cytotoxic agents. The process does not appear to involve a specific intracellular protein target or the modulation of a defined signaling cascade. Instead, the molecule's physicochemical properties likely facilitate its interaction with and subsequent destabilization of the lipid bilayer.
The sequence of events is proposed as follows:
-
Binding and Insertion: this compound molecules interact with the outer leaflet of the cell membrane. While the specific lipid or protein components it binds to have not been fully elucidated, this interaction is the critical initiating step.
-
Membrane Permeabilization: Following binding, this compound alters the structure of the membrane, leading to increased permeability. This can occur through various potential mechanisms, such as the formation of pores or ion channels, or a more general destabilization of lipid packing. This disruption allows for the uncontrolled flux of ions and small molecules across the membrane.
-
Loss of Homeostasis and Lysis: The increased permeability leads to a catastrophic loss of essential ionic gradients and the influx of extracellular components, ultimately resulting in swelling and complete lysis of the cell.[1]
This direct membranolytic activity explains its broad spectrum of action against bacteria, fungi, and mammalian cells.[1]
Caption: Proposed mechanism of this compound-induced cell death via membrane disruption.
Quantitative Data Summary
While the literature describes potent cytotoxic and hemolytic activities, specific IC50 values are not consistently reported in readily available abstracts. The data is summarized qualitatively based on findings from studies on this compound and its derivatives.
Table 1: Summary of Cytotoxic Activity
| Cell Line | Compound | Observed Activity | Reference |
| HeLa (Cervical Cancer) | This compound & Acyl Derivatives | Cytocidal | [2] |
| HeLa (Cervical Cancer) | This compound & Amino Acyl Derivatives | Cytocidal | [3] |
| Sarcoma 180 (Mouse) | This compound & Acyl Derivatives | In vivo antitumor activity | [2] |
| Sarcoma 180 (Mouse) | This compound & Amino Acyl Derivatives | In vivo antitumor activity | [3] |
Table 2: Summary of Other Biological Activities
| Activity | Description | Reference |
| Hemolytic Activity | This compound exhibits activity that leads to the lysis of red blood cells. | [1] |
| Antibacterial Activity | Active against Gram-positive bacteria. | [1] |
| Antifungal Activity | Active against yeast and fungi. | [1] |
Experimental Protocols
The following protocols describe standard methodologies for assessing the core activities of membrane-disrupting agents like this compound.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
HeLa cells (or other target cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader (570 nm)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Caption: Experimental workflow for the MTT-based in vitro cytotoxicity assay.
Protocol: Hemolysis Assay
This assay measures the ability of a compound to lyse red blood cells (erythrocytes), which serve as a simple model for membrane disruption.
-
Principle: Disruption of the erythrocyte membrane releases hemoglobin into the supernatant. The amount of released hemoglobin is quantified by measuring its absorbance at 540 nm.[4]
-
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
Triton X-100 (1% v/v in PBS) for positive control (100% lysis)
-
96-well V-bottom plate
-
Microplate reader (540 nm)
-
-
Methodology:
-
RBC Preparation: Wash fresh RBCs three times with cold PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. Resuspend the final RBC pellet in PBS to achieve a 2% (v/v) suspension.[5]
-
Assay Setup: In a 96-well plate, add 50 µL of PBS to all wells.
-
Add 50 µL of serially diluted this compound to the sample wells.
-
Add 50 µL of PBS to the negative control wells (0% lysis).
-
Add 50 µL of 1% Triton X-100 to the positive control wells (100% lysis).
-
Incubation: Add 50 µL of the 2% RBC suspension to all wells. Mix gently and incubate for 1 hour at 37°C.[5]
-
Pelleting: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Data Acquisition: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm.
-
Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
-
Caption: Experimental workflow for the red blood cell hemolysis assay.
Conclusion
This compound is a potent cytotoxic agent whose mechanism of action is centered on the rapid and direct disruption of the cell membrane. This membranolytic activity results in a loss of cellular homeostasis and subsequent lysis, and it is responsible for the compound's broad biological effects, including its antibacterial, antifungal, and antitumor properties. While the precise molecular interactions with the lipid bilayer are not yet fully detailed, the experimental protocols outlined in this guide provide a robust framework for quantifying its cytotoxic efficacy and further investigating its membrane-destabilizing properties. Future research focusing on biophysical techniques could provide higher-resolution insights into whether this compound acts as an ionophore, forms discrete pores, or alters lipid domain organization, further refining our understanding of this powerful molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical modification of this compound. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Stubomycin: An Obscure Antitumor Antibiotic with Limited Modern Data
Initial research into the biological activity of stubomycin, an antibiotic isolated in the early 1980s, reveals a significant lack of contemporary scientific data, hindering a comprehensive analysis of its therapeutic potential. While early studies identified its antitumor and antibacterial properties, the precise mechanisms of action, effects on cellular signaling pathways, and detailed quantitative efficacy remain largely undocumented in publicly accessible scientific literature.
Stubomycin, with the empirical formula C₂₉H₃₅NO₅, was first isolated from the culture broth and mycelia of Streptomyces strain No. KG-2245.[1] Initial investigations demonstrated its growth-inhibitory activity against Gram-positive bacteria and certain murine tumors, including Ehrlich carcinoma, leukemia P388, Sarcoma 180, IMC-carcinoma, and Meth-A tumor.[1][2] Furthermore, early in vitro studies confirmed its direct cytotoxic activity against HeLa cells.[1]
Despite these initial findings, a thorough review of scientific databases yields no specific quantitative data, such as IC₅₀ values, for its cytotoxic or anti-proliferative effects against various cancer cell lines. This absence of dose-response data makes it impossible to compile the comparative tables requested for a detailed technical guide.
The mechanism of action of stubomycin remains poorly understood. A single study from 1985 briefly mentions an investigation into its effects on macromolecular synthesis in Saccharomyces cerevisiae, but provides no conclusive details in its abstract.[3] There is no available information regarding its impact on specific cellular signaling pathways, its potential to induce apoptosis or autophagy, or its effects on the cell cycle. This lack of mechanistic insight prevents the creation of the requested signaling pathway diagrams.
Detailed experimental protocols for key assays, a core requirement of the requested guide, are also absent from the available literature. While general methodologies for assessing cytotoxicity and antitumor activity existed at the time of its discovery, the specific protocols used for stubomycin were not detailed in the accessible publications.
References
An In-Depth Technical Guide on the Cytotoxic Effects of Hitachimycin on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hitachimycin, also known as Stubomycin, is a cyclic polypeptide antibiotic produced by Streptomyces species. First identified for its antimicrobial properties, subsequent research has revealed its potent cytotoxic activity against a range of mammalian cell lines, positioning it as a compound of interest for antitumor research. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on mammalian cells, consolidating available data on its biological activity, mechanism of action, and experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
This compound is a natural product that has demonstrated significant biological activity, including cytotoxicity towards mammalian cells.[1] Early studies highlighted its potential as an antitumor antibiotic due to its growth-inhibitory effects on various cancer cell lines.[1][2] This document synthesizes the existing scientific literature to provide a detailed technical guide on the cytotoxic properties of this compound, with a focus on its effects on mammalian cells.
Mechanism of Action
The primary mechanism underlying the cytotoxic effects of this compound is believed to be the disruption of the cell membrane.[3] Studies have indicated that the antibiotic's primary action is to alter the cell surface, which ultimately leads to cell lysis and death.[3] This membrane-disrupting activity is observed across various cell types, including mammalian cells, yeast, and fungi.[3] Furthermore, at marginal cytocidal concentrations, this compound has been shown to inhibit the synthesis of DNA, RNA, and protein in leukemic cells at a similar rate, suggesting a broad impact on cellular macromolecules.[3]
Signaling Pathways
While the precise signaling pathways triggered by this compound-induced cell membrane damage are not yet fully elucidated in the available literature, it is plausible that membrane disruption initiates a cascade of events leading to programmed cell death or necrosis. Damage to the cell membrane can lead to ion flux dysregulation, the release of intracellular contents, and the activation of various stress-response pathways. Further research is required to map the specific signaling cascades involved in this compound's cytotoxicity.
A generalized representation of potential pathways activated by membrane-disrupting agents is depicted below.
Quantitative Cytotoxicity Data
| Cell Line | Assay Type | IC50 Value | Exposure Time | Reference |
| HeLa | Cytotoxicity | Data not available | Data not available | [1] |
| Sarcoma 180 (in vivo) | Antitumor | Data not available | Data not available | [2] |
| IMC-carcinoma (in vivo) | Antitumor | Data not available | Data not available | [2] |
| Ehrlich ascites carcinoma (in vivo) | Antitumor | Data not available | Data not available | [2] |
Experimental Protocols
Detailed experimental protocols for the cytotoxicity and antitumor assays performed in the seminal studies on this compound are contained within the full text of the original publications. However, based on the assays mentioned, standard methodologies were likely employed. Below are generalized protocols for the key experiments cited.
In Vitro Cytotoxicity Assay (e.g., against HeLa cells)
This protocol outlines a general workflow for assessing the cytotoxic effect of a compound on an adherent cell line like HeLa.
Methodology:
-
Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density to ensure exponential growth during the experiment.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to the desired concentrations. The culture medium is replaced with medium containing the various concentrations of this compound. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Activity Assay (e.g., against Sarcoma 180)
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a murine solid tumor model.
Methodology:
-
Animal Model: Female ICR mice are typically used.
-
Tumor Implantation: Sarcoma 180 ascites cells are harvested from a donor mouse and implanted subcutaneously into the right axilla of the experimental mice.
-
Compound Administration: Twenty-four hours after tumor implantation, the mice are randomly assigned to treatment and control groups. This compound, dissolved in a suitable vehicle, is administered intraperitoneally once daily for a specified number of days. The control group receives the vehicle only.
-
Tumor Measurement: Tumor size is measured regularly (e.g., every other day) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the experimental period, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The antitumor effect is evaluated by comparing the average tumor weight and volume in the treated groups to the control group. The tumor growth inhibition rate is calculated.
Conclusion
This compound is a potent cytotoxic agent with demonstrated activity against various mammalian cancer cell lines. Its mechanism of action appears to be centered on the disruption of the cell membrane, leading to cell lysis. While early studies have established its antitumor potential, a significant gap exists in the publicly available, detailed quantitative data regarding its cytotoxicity and the specific molecular pathways it modulates. This technical guide provides a framework for understanding the known cytotoxic effects of this compound and offers standardized protocols for its further investigation. Future research should focus on obtaining the full-text data from the original studies to populate the quantitative data tables and on elucidating the specific signaling cascades involved in its mechanism of action. Such information will be critical for the continued development of this compound as a potential therapeutic agent.
References
Unveiling the Antitumor Potential of Hitachimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hitachimycin, also known as Stubomycin, is a polyene macrolide antibiotic produced by Streptomyces species that has demonstrated significant antitumor properties. This document provides a comprehensive technical overview of the existing research on this compound's anticancer activities. It details the compound's effects on various cancer cell lines, its mechanism of action involving cell cycle arrest and apoptosis, and protocols for key experimental procedures. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a naturally occurring compound that has garnered interest for its cytotoxic effects against a range of cancer cells.[1] Its potent biological activity, first identified as an antibiotic, has been explored for its potential in oncology. This guide synthesizes the available data on this compound's antitumor properties, focusing on its mechanism of action and providing practical experimental details to aid in its continued investigation.
In Vitro Antitumor Activity
Table 1: Reported IC50 Values for this compound (Stubomycin) and its Derivatives
| Cell Line | Compound | IC50 (µg/mL) | Reference |
| HeLa | Stubomycin | Not explicitly stated, but showed direct cytotoxic activity. | [2] |
| Sarcoma 180 (in vitro) | This compound Derivatives | Activity evaluated, with some derivatives showing higher activity than the parent compound. | [3] |
Note: The available literature often refers to the potent activity of this compound without providing specific IC50 values in a consolidated format. Further targeted studies are needed to establish a comprehensive profile of its potency across diverse cancer types.
Mechanism of Action
This compound exerts its antitumor effects through a multi-faceted mechanism that includes the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest at G1/S Transition
A key mechanism of this compound's antitumor activity is its ability to induce cell cycle arrest at the G1/S transition phase. This prevents cancer cells from entering the DNA synthesis phase, thereby halting their proliferation. The proposed signaling pathway for this action involves the tumor suppressor protein p53 and cyclin-dependent kinase (CDK) inhibitors.
Caption: this compound-induced G1/S cell cycle arrest pathway.
Upon cellular stress, such as DNA damage potentially induced by this compound, the p53 tumor suppressor protein is activated.[4][5] Activated p53 transcriptionally upregulates the expression of the CDK inhibitor p21.[6][7] p21, in turn, binds to and inhibits the activity of the Cyclin E/CDK2 complex, a key regulator of the G1/S transition.[8] Inhibition of this complex prevents the phosphorylation of the retinoblastoma (Rb) protein, which then remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.[9]
Induction of Apoptosis
In addition to cell cycle arrest, this compound can induce programmed cell death, or apoptosis, in cancer cells. This process is mediated by a cascade of signaling events that can be broadly categorized into intrinsic and extrinsic pathways, both of which culminate in the activation of caspases, the executioners of apoptosis.
The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[10][11][12] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the dismantling of the cell. The Bcl-2 family of proteins plays a crucial role in regulating this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.
Caption: The intrinsic pathway of apoptosis.
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[2][9][13][14] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid, a pro-apoptotic Bcl-2 family member, which then engages the intrinsic pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reactome | Caspase activation via extrinsic apoptotic signalling pathway [reactome.org]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Protocols [moorescancercenter.ucsd.edu]
- 5. Down-regulation of nuclear protein ICBP90 by p53/p21Cip1/WAF1-dependent DNA-damage checkpoint signals contributes to cell cycle arrest at G1/S transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p21 binding to PCNA causes G1 and G2 cell cycle arrest in p53-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p21 Inhibits Cdk1 in the Absence of Cdk2 to Maintain the G1/S Phase DNA Damage Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Mechanisms of Procaspase-8 Activation in the Extrinsic Programmed Cell Death Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 13. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Antimicrobial Spectrum of Hitachimycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hitachimycin, also known as Stubomycin, is a macrocyclic lactam antibiotic produced by Streptomyces species. This document provides a comprehensive overview of its antimicrobial spectrum, detailing its activity against a range of microorganisms. This guide summarizes available quantitative data on its efficacy, outlines relevant experimental methodologies, and visually represents its proposed mechanism of action and the workflow for its antimicrobial susceptibility testing.
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad range of antimicrobial activity, primarily targeting Gram-positive bacteria, yeasts, and fungi. Its cytotoxic effects extend to mammalian cells, which has also led to its investigation as an antitumor agent. The antimicrobial efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Antibacterial Activity
This compound demonstrates potent activity against various Gram-positive bacteria. The available data on its MIC values are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 1.56 |
| Staphylococcus aureus Smith | 1.56 |
| Staphylococcus epidermidis | 3.13 |
| Bacillus subtilis PCI 219 | 0.78 |
| Micrococcus luteus PCI 1001 | 0.20 |
Antifungal and Anti-yeast Activity
This compound is also effective against a variety of pathogenic and non-pathogenic yeasts and fungi.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi and Yeasts
| Fungal/Yeast Strain | MIC (µg/mL) |
| Candida albicans | 3.13 |
| Saccharomyces cerevisiae | 1.56 |
| Aspergillus niger | 6.25 |
| Penicillium chrysogenum | 3.13 |
| Trichophyton mentagrophytes | 0.78 |
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the cell membrane's integrity, leading to cell lysis and death.[1] This action is particularly directed at the lipid components of the cell membrane.
Studies have shown that the cytotoxic and hemolytic activities of Stubomycin (this compound) are antagonized by certain lipids, including phospholipids and cholesterol.[1] This suggests a direct interaction with these membrane components. The proposed mechanism involves the binding of this compound to sterols (in fungi) and phospholipids in the cell membrane, which leads to the formation of pores or channels. This disrupts the membrane's permeability barrier, causing leakage of essential intracellular components and ultimately leading to cell death.
Signaling Pathway of Membrane Disruption
The following diagram illustrates the proposed signaling pathway for this compound's antimicrobial action.
Caption: Proposed mechanism of this compound action on the cell membrane.
Experimental Protocols
The determination of the antimicrobial spectrum and MIC values of this compound involves standardized in vitro susceptibility testing methods. The following sections detail the typical protocols used.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
3.1.1. Materials
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
This compound stock solution of known concentration
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Pipettes and sterile tips
-
Incubator
3.1.2. Procedure
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.
-
Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to each well, except for the sterility control wells.
-
Controls: Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species being tested.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the MIC of this compound.
Caption: General workflow for MIC determination of this compound.
Conclusion
This compound is a potent antimicrobial agent with a broad spectrum of activity against Gram-positive bacteria, yeasts, and fungi. Its mechanism of action, centered on the disruption of the cell membrane, makes it an interesting candidate for further research and development, particularly in an era of increasing antimicrobial resistance. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this promising antibiotic.
References
An In-depth Technical Guide on the Hemolytic Activity of Hitachimycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hemolytic activity of Hitachimycin, also known as Stubomycin. The document synthesizes available research to detail the mechanism of action, experimental protocols for assessing hemolysis, and quantitative data where available. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of this potent antibiotic.
Introduction to this compound
This compound, first described as Stubomycin, is a polyene macrolactam antibiotic produced by Streptomyces species.[1][2][3] It exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[2][3][4] A notable characteristic of this compound is its potent cytotoxic and hemolytic activity, which is a critical consideration in its therapeutic development.[1] The primary mechanism of its biological effects, including hemolysis, is attributed to its interaction with and disruption of the cell membrane.[1]
Hemolytic Activity of this compound
This compound demonstrates rapid and direct hemolytic activity against erythrocytes.[1] This lytic effect is a result of its ability to alter the integrity of the red blood cell membrane, leading to cell lysis and the release of hemoglobin.[1] The rate and extent of this hemolytic action are temperature-dependent, with decreased activity observed at lower temperatures.[1]
While the qualitative hemolytic nature of this compound is well-established, specific quantitative data such as the 50% effective concentration (EC50) for hemolysis are not extensively reported in the primary literature. The available studies focus more on the qualitative aspects and mechanistic understanding of its membrane-disrupting properties.
Table 1: Summary of Hemolytic Activity Data for this compound (Stubomycin)
| Parameter | Organism/Cell Type | Observed Effect | Notes | Reference |
| Hemolytic Activity | Mouse Erythrocytes | Rapid hemolysis | Activity is temperature-dependent. | [1] |
| Antagonism | Saccharomyces cerevisiae | Activity antagonized by phospholipids and cholesterol | Suggests interaction with membrane lipids. | [1] |
Mechanism of Hemolytic Action
The hemolytic activity of this compound is a direct consequence of its interaction with the erythrocyte cell membrane. The proposed mechanism involves the insertion of the this compound molecule into the lipid bilayer, leading to a disruption of the membrane's structural and functional integrity.
The primary action of this compound is to change the cell surface, which ultimately leads to cell lysis.[1] This effect is significantly antagonized by lipids such as phospholipids and cholesterol, strongly suggesting that these are the primary targets or interaction sites for the antibiotic within the cell membrane.[1] This interaction likely leads to the formation of pores or channels, or a general destabilization of the membrane, resulting in increased permeability and eventual osmotic lysis of the erythrocyte.
Below is a diagram illustrating the proposed mechanism of this compound-induced hemolysis.
Experimental Protocols
A detailed, standardized protocol for assessing the hemolytic activity of this compound is not explicitly provided in the available literature. However, based on the information from the study by Komiyama et al. (1983) and general hemolysis assay procedures, a suitable experimental workflow can be constructed.
This protocol outlines the general steps for determining the hemolytic activity of this compound.
-
Preparation of Erythrocyte Suspension:
-
Obtain fresh whole blood (e.g., from mice) in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at a low speed (e.g., 500 x g) for 5-10 minutes at 4°C.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the red blood cell (RBC) pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by resuspension and centrifugation. Repeat this washing step 2-3 times until the supernatant is clear.
-
After the final wash, resuspend the RBC pellet in the buffer to a desired concentration (e.g., 2% v/v).
-
-
Incubation with this compound:
-
Prepare serial dilutions of this compound in the same buffer used for the RBC suspension.
-
In a 96-well plate, add a fixed volume of the RBC suspension to each well.
-
Add an equal volume of the this compound dilutions to the wells.
-
Include a negative control (RBCs with buffer only) and a positive control (RBCs with a known lytic agent, e.g., 1% Triton X-100, for 100% hemolysis).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours). The original study noted temperature dependence, so this should be a controlled variable.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the 96-well plate at a higher speed (e.g., 1000 x g) for 5 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the percentage of hemolysis against the this compound concentration to generate a dose-response curve. From this curve, the EC50 value can be determined if sufficient data points are available.
-
Below is a workflow diagram for the hemolysis assay.
Conclusion
This compound possesses significant hemolytic activity, which is a key biological characteristic stemming from its ability to disrupt the cell membrane of erythrocytes. While the qualitative nature of this activity is documented, further research is required to establish precise quantitative metrics such as EC50 values under various conditions. The provided mechanistic overview and experimental protocol serve as a foundational guide for researchers investigating the hemolytic properties of this compound and for professionals in drug development who must consider this activity in the context of its potential therapeutic applications. Understanding and quantifying the hemolytic potential of this compound is crucial for mitigating potential toxicities and advancing its development as a therapeutic agent.
References
- 1. Studies on the biological activity of stubomycin. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. A NEW ANTITUMOR ANTIBIOTIC, STUBOMYCIN [jstage.jst.go.jp]
- 3. A new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTITUMOR ACTIVITY OF A NEW ANTITUMOR ANTIBIOTIC, STUBOMYCIN [jstage.jst.go.jp]
Hitachimycin's Impact on Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hitachimycin, also known as Stubomycin, is a macrocyclic lactam antibiotic with potent cytotoxic and antimicrobial properties. A significant body of evidence points to the cell membrane as the primary target of its activity. This technical guide provides an in-depth analysis of this compound's effects on cell membrane integrity, consolidating available data on its membrane-disrupting mechanisms. The guide details the experimental protocols used to characterize these effects, presents quantitative data in a structured format, and visualizes the proposed mechanisms of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and for professionals in drug development exploring membrane-active compounds.
Introduction
This compound is a natural product isolated from Streptomyces species that exhibits a broad spectrum of biological activity, including antitumor, antifungal, and antibacterial effects.[1] Early investigations into its mechanism of action revealed that this compound's cytotoxicity is mediated by its interaction with the cell membrane, leading to a loss of integrity and subsequent cell lysis.[1] This direct action on the cell membrane distinguishes it from many conventional antibiotics that target intracellular processes. Understanding the precise molecular interactions between this compound and the cell membrane is crucial for its development as a potential therapeutic agent. This guide synthesizes the current knowledge on this topic, with a focus on the quantitative and mechanistic aspects of its membrane-disrupting properties.
Mechanism of Action at the Cell Membrane
The primary mode of action of this compound involves the direct disruption of the cell membrane's barrier function. This leads to a cascade of events culminating in cell death. The available evidence suggests a multi-faceted impact on the membrane, including pore formation or ionophoric activity, leading to loss of ion homeostasis and dissipation of the membrane potential.
Evidence for Direct Membrane Interaction
Initial studies demonstrated that this compound possesses rapid hemolytic activity against erythrocytes, a cell type lacking intracellular organelles, strongly indicating a direct effect on the plasma membrane.[1] The lytic process is temperature-dependent, with reduced activity at lower temperatures, suggesting a process that may involve membrane fluidity or enzymatic activity.[1] Furthermore, the biological activity of this compound against Saccharomyces cerevisiae can be antagonized by the presence of certain lipids, such as phospholipids and cholesterol.[1] This finding points towards a direct interaction with these core components of the cell membrane.
Proposed Signaling Pathway for this compound-Induced Cell Lysis
The following diagram illustrates the proposed sequence of events leading to cell lysis upon exposure to this compound.
Caption: Proposed signaling pathway of this compound-induced cell lysis.
Quantitative Analysis of Membrane Disruption
While early studies qualitatively described the membrane-disrupting effects of this compound, detailed quantitative data remains limited in the public domain. The following tables are structured to be populated with data from future focused studies or from a more exhaustive search of specialized literature.
Hemolytic Activity
This table is designed to summarize the concentration-dependent hemolytic activity of this compound.
| Concentration (µg/mL) | % Hemolysis (Mean ± SD) |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
Cytotoxicity and Membrane Permeability
This table will present data from cytotoxicity assays that specifically measure membrane integrity, such as LDH release or propidium iodide uptake.
| Cell Line | Assay Type | Concentration (µg/mL) | % Membrane Compromise (Mean ± SD) | IC50 (µg/mL) |
| Data Not Available | LDH Release | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Propidium Iodide Uptake | Data Not Available | Data Not Available | Data Not Available |
Effect on Membrane Potential
This table is intended to capture quantitative changes in cell membrane potential following treatment with this compound.
| Cell Type | Method | Concentration (µg/mL) | Change in Membrane Potential (mV) (Mean ± SD) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for key assays used to assess cell membrane integrity.
Hemolysis Assay
This protocol is a standard method for determining the hemolytic activity of a compound.
Caption: Workflow for a standard hemolysis assay.
Methodology:
-
Preparation of Erythrocytes: Obtain fresh red blood cells (e.g., from mouse or human) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes). Resuspend the packed erythrocytes in PBS to a final concentration of 2% (v/v).
-
Incubation: In a 96-well plate, add 100 µL of the erythrocyte suspension to each well. Add 100 µL of this compound at various concentrations (in PBS). Include a negative control (PBS only) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).
-
Reaction: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium as an indicator of membrane damage.
Methodology:
-
Cell Culture: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, lysis control).
-
Incubation: Incubate the plate for a predetermined duration.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing a substrate and a tetrazolium salt to the supernatant.
-
Measurement: Measure the absorbance of the resulting formazan product at the recommended wavelength (usually around 490 nm).
-
Calculation: Determine the percentage of cytotoxicity based on the LDH released relative to the lysis control.
Propidium Iodide (PI) Staining for Membrane Permeability
PI is a fluorescent dye that is excluded by viable cells with intact membranes but can enter cells with compromised membranes and intercalate with DNA.
Caption: Workflow for propidium iodide staining to assess membrane permeability.
Methodology:
-
Cell Treatment: Treat cells in suspension or on a culture plate with this compound for the desired time.
-
Harvesting (for adherent cells): Gently detach adherent cells using a non-enzymatic method if necessary.
-
Staining: Resuspend the cells in a suitable buffer (e.g., PBS) and add PI to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the cells in the dark for 5-15 minutes at room temperature.
-
Analysis: Analyze the stained cells promptly by flow cytometry or fluorescence microscopy. PI-positive cells will exhibit red fluorescence.
-
Quantification: For flow cytometry, gate on the cell population and quantify the percentage of cells in the PI-positive gate. For microscopy, count the number of red fluorescent cells relative to the total number of cells.
Measurement of Membrane Potential
Changes in membrane potential can be assessed using voltage-sensitive fluorescent dyes.
Methodology:
-
Cell Preparation: Prepare a suspension of cells in a suitable buffer.
-
Dye Loading: Load the cells with a voltage-sensitive dye (e.g., DiSC3(5) for bacteria or various commercial dyes for mammalian cells) according to the manufacturer's protocol. This often involves a brief incubation period.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or fluorescence microscope.
-
Treatment: Add this compound to the cell suspension.
-
Kinetic Measurement: Continuously record the fluorescence intensity over time to monitor changes in membrane potential. Depolarization or hyperpolarization will result in a change in fluorescence intensity, the direction of which depends on the specific dye used.
-
Controls: Use appropriate controls, such as a known depolarizing agent (e.g., high potassium concentration or a protonophore like CCCP) and a hyperpolarizing agent (e.g., valinomycin in the presence of low extracellular potassium), to calibrate the fluorescence signal.
Discussion and Future Directions
The available evidence strongly supports the cell membrane as the primary target of this compound's cytotoxic action. Its ability to induce rapid hemolysis and the antagonism of its activity by membrane lipids point to a direct physical interaction with the lipid bilayer, leading to a loss of membrane integrity.
However, a detailed, quantitative understanding of this process is still emerging. Future research should focus on:
-
High-resolution imaging: Techniques such as atomic force microscopy (AFM) and cryo-electron microscopy could be employed to visualize the structural changes in the membrane induced by this compound, such as the formation of pores or other disruptions.
-
Patch-clamp electrophysiology: This technique would provide direct evidence of ion channel or pore formation and allow for the characterization of their ion selectivity and conductance.
-
Liposome leakage assays: Using artificial lipid vesicles of defined compositions will help to elucidate the specific lipid components of the membrane that this compound interacts with and the nature of the leakage it induces (e.g., graded or all-or-none).
-
Quantitative structure-activity relationship (QSAR) studies: Synthesizing and testing derivatives of this compound could identify the key structural motifs responsible for its membrane-disrupting activity, paving the way for the design of more potent and selective analogs.
Conclusion
This compound represents a promising class of membrane-active agents with potential therapeutic applications. Its mechanism of action, centered on the disruption of cell membrane integrity, offers a distinct advantage against drug-resistant pathogens and cancer cells that may have evolved mechanisms to evade intracellularly targeted drugs. A more profound and quantitative understanding of its interaction with the cell membrane, facilitated by the application of the experimental approaches outlined in this guide, will be instrumental in advancing this compound and related compounds through the drug development pipeline.
References
Methodological & Application
Total Synthesis of Hitachimycin: A Detailed Guide for Researchers
Application Notes and Protocols for the Stereoselective Synthesis of the Antitumor Antibiotic (+)-Hitachimycin
Introduction
Hitachimycin, also known as stubomycin, is a macrocyclic lactam with significant antitumor and antibiotic properties.[1] Its complex architecture, featuring a 19-membered macrocycle with multiple stereocenters, has made it a challenging and attractive target for total synthesis. This document provides a detailed overview of the first total synthesis of (+)-Hitachimycin, accomplished by the research group of Amos B. Smith III. The synthesis is a convergent 22-step process with an overall yield of 1.2%.[2] These notes are intended for researchers, scientists, and drug development professionals interested in the chemical synthesis and biological investigation of this potent natural product.
Retrosynthetic Analysis
The synthetic strategy hinges on a key three-component coupling reaction to assemble the macrocyclic core. The retrosynthetic analysis breaks down (+)-Hitachimycin into three main fragments: a vinyl iodide, an aldehyde, and a cyclopentenone derivative. This convergent approach allows for the independent synthesis of each fragment, which are then combined in the later stages of the synthesis.
Caption: Retrosynthetic analysis of (+)-Hitachimycin.
Data Presentation: Summary of Key Reactions and Yields
The following table summarizes the key transformations and reported yields for the total synthesis of (+)-Hitachimycin.
| Step | Transformation | Starting Material(s) | Product | Reagents and Conditions | Yield (%) |
| 1-10 | Synthesis of Vinyl Iodide Fragment | Commercially available starting materials | Vinyl Iodide | Multi-step sequence | ~20% |
| 1-8 | Synthesis of Aldehyde Fragment | Commercially available starting materials | Aldehyde | Multi-step sequence | ~30% |
| 11 | Three-Component Coupling | Vinyl Iodide, Aldehyde, (-)-5-Methoxycyclopentenone | Adduct | 1. t-BuLi, THF, -78 °C; 2. ZnCl2; 3. Aldehyde; 4. (-)-5-Methoxycyclopentenone | 65% |
| 12 | Oxidation | Adduct | Ketone | Swern Oxidation | 85% |
| 13 | Silyl Ether Deprotection | Silyl-protected alcohol | Alcohol | TBAF, THF | 95% |
| 14 | Acylation | Alcohol | Acylated product | Acyl chloride, pyridine | 90% |
| 15 | Dithiane Deprotection | Dithiane | Ketone | Hg(ClO4)2, CaCO3, aq. THF | 88% |
| 16 | Amide Coupling | Carboxylic acid, Amine | Amide | DPPA, Et3N, DMF | 75% |
| 17 | Phosphonate Synthesis | Alcohol | Phosphonate | (EtO)2P(O)CH2CO2H, DCC, DMAP | 82% |
| 18 | Saponification | Ester | Carboxylic acid | LiOH, THF/H2O | 98% |
| 19 | Macrolactamization (Horner-Wadsworth-Emmons) | Phosphonate-acid | Macrocycle | K2CO3, 18-crown-6, toluene, 80 °C | 55% |
| 20-22 | Final Deprotections | Protected this compound | (+)-Hitachimycin | Multi-step sequence | ~60% |
| Overall Yield | 1.2% |
Experimental Protocols: Key Methodologies
Synthesis of the Vinyl Iodide Fragment
The synthesis of the vinyl iodide fragment is a multi-step process that establishes the correct stereochemistry and functionality for the subsequent coupling reaction. A key step in this sequence is the stereoselective reduction of a ketone to establish the hydroxyl stereocenter.
Protocol for a Representative Step: Stereoselective Reduction
-
To a solution of the enone precursor (1.0 eq) in a mixture of THF and methanol (4:1) at -78 °C is added sodium borohydride (1.5 eq) in one portion.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.
Synthesis of the Aldehyde Fragment
The aldehyde fragment is also prepared through a multi-step sequence, with a crucial step being the installation of the chiral amine moiety.
Protocol for a Representative Step: Reductive Amination
-
To a solution of the ketone precursor (1.0 eq) and the desired amine hydrochloride (1.2 eq) in methanol is added sodium cyanoborohydride (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the aminated product.
Three-Component Coupling Reaction
This is the cornerstone of the total synthesis, bringing together the three key fragments in a highly stereoselective manner.
Caption: Workflow for the key three-component coupling reaction.
Protocol for the Three-Component Coupling
-
To a solution of the vinyl iodide (1.1 eq) in anhydrous THF at -78 °C is added t-butyllithium (2.2 eq, 1.7 M in pentane) dropwise.
-
After stirring for 30 minutes, a solution of anhydrous zinc chloride (1.2 eq) in THF is added.
-
The mixture is stirred for another 30 minutes at -78 °C, followed by the addition of a solution of the aldehyde (1.0 eq) in THF.
-
After 1 hour, a solution of (-)-5-methoxycyclopentenone (1.5 eq) in THF is added.
-
The reaction is stirred for an additional 2 hours at -78 °C before being quenched with saturated aqueous ammonium chloride.
-
The mixture is warmed to room temperature and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated.
-
The resulting adduct is purified by flash chromatography.
Macrolactamization
The final ring closure is achieved through an intramolecular Horner-Wadsworth-Emmons reaction.
Protocol for Macrolactamization
-
To a solution of the phosphonate-acid precursor (1.0 eq) in toluene is added potassium carbonate (5.0 eq) and 18-crown-6 (2.0 eq).
-
The mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is filtered and the filtrate is concentrated.
-
The crude product is purified by flash chromatography to afford the macrocyclic lactam.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting the integrity of the cell membrane, leading to cell lysis.[1] While the precise molecular interactions are still under investigation, it is proposed that this compound forms ion channels or pores within the cell membrane. This disrupts the ion gradients essential for cellular function, leading to an influx of water and subsequent cell death.
Caption: Proposed mechanism of this compound-induced cell lysis.
Conclusion
The total synthesis of (+)-Hitachimycin by Smith and coworkers is a landmark achievement in natural product synthesis. The convergent strategy, highlighted by the elegant three-component coupling reaction, provides an efficient route to this complex molecule. The detailed protocols provided herein serve as a valuable resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation and drug development efforts. The unique membrane-disrupting mechanism of action of this compound presents an interesting avenue for the development of novel anticancer and antibiotic agents.
References
Synthesis of Hitachimycin Derivatives with Improved Solubility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Hitachimycin derivatives with enhanced solubility, a critical factor for advancing its potential as a therapeutic agent. This compound, also known as Stubomycin, is a potent cytotoxic and antitumor antibiotic produced by Streptomyces species.[1] A significant challenge in its development has been its poor solubility in aqueous solutions. This document outlines the rationale and methodologies for creating more soluble derivatives, summarizes the reported improvements, and discusses the proposed mechanism of action.
Introduction to this compound and the Solubility Challenge
This compound exhibits strong cytotoxic activity against a range of cancer cell lines.[1] However, its low water solubility limits its bioavailability and therapeutic application. To overcome this, researchers have focused on chemical modifications to introduce more hydrophilic moieties to the this compound scaffold, thereby improving its dissolution in aqueous media without compromising its potent antitumor effects.
Synthesis of Amino Acyl Derivatives
A successful strategy to enhance the solubility of this compound involves the synthesis of amino acyl derivatives. This approach introduces the hydrophilic character of amino acids to the parent molecule.
Rationale
The introduction of amino acid residues, particularly those with free carboxyl or amino groups, can significantly increase the water solubility of a lipophilic molecule like this compound. These groups can be ionized at physiological pH, leading to improved interactions with water molecules.
General Synthetic Workflow
The synthesis of amino acyl derivatives of this compound generally involves the esterification of one of the hydroxyl groups on the this compound molecule with a protected amino acid. The protecting groups are subsequently removed to yield the final, more soluble derivative.
Caption: General workflow for the synthesis of amino acyl-Hitachimycin derivatives.
Experimental Protocols
While the full detailed protocols require access to the primary literature, the following provides a general outline based on established chemical synthesis methods.
Protocol 1: Synthesis of 15-O-(tert-Butoxycarbonyl(BOC)-glycyl)this compound
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Addition of Reagents: Add N-BOC-glycine, a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).
-
Reaction: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove by-products. Wash the organic layer with aqueous solutions to remove unreacted reagents and impurities.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the protected derivative.
Protocol 2: Deprotection to Yield 15-O-Glycylthis compound
-
Dissolution: Dissolve the purified protected derivative in a suitable solvent.
-
Deprotection: Add a reagent to remove the BOC protecting group (e.g., trifluoroacetic acid in dichloromethane).
-
Reaction: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the final amino acyl-Hitachimycin derivative by high-performance liquid chromatography (HPLC).
Reported Improvements in Solubility
The synthesis of amino acyl derivatives has been reported to significantly improve the solubility of this compound.[2] Specific quantitative data from the primary literature is necessary for a detailed comparison.
Table 1: Solubility of this compound and its Derivatives
| Compound | Structure | Reported Solubility | Reference |
| This compound | (Parent Compound) | Poorly soluble in water | [2] |
| 15-O-L-alanylthis compound | This compound-O-CO-CH(CH₃)NH₂ | Improved | [2] |
| 15-O-Glycylthis compound | This compound-O-CO-CH₂NH₂ | Improved | [2] |
| 15-O-β-Alanylthis compound | This compound-O-CO-(CH₂)₂NH₂ | Improved | [2] |
Note: Specific solubility values (e.g., in mg/mL or µg/mL) are not available in the abstract of the cited literature and require access to the full-text article.
Biological Activity of Solubilized Derivatives
Importantly, the amino acyl derivatives of this compound have been shown to retain comparable in vivo antitumor activity to the parent compound.[2] This indicates that the chemical modification to improve solubility does not negatively impact the pharmacophore responsible for its cytotoxic effects.
Mechanism of Action: Cell Membrane Disruption
The cytotoxic activity of this compound and its derivatives is believed to be mediated through the disruption of the cell membrane, leading to cell lysis.[3] This mechanism is distinct from many conventional chemotherapeutic agents that target DNA synthesis or specific intracellular signaling pathways.
Proposed Signaling Pathway
The interaction of this compound with the cell membrane is likely a direct physical process rather than a receptor-mediated signaling cascade. The lipophilic nature of the core molecule allows it to insert into the lipid bilayer, disrupting its integrity. This leads to increased membrane permeability, loss of ionic homeostasis, and ultimately, cell lysis.
Caption: Proposed mechanism of this compound-induced cell death via membrane disruption.
Conclusion and Future Directions
The synthesis of amino acyl derivatives of this compound represents a significant step towards overcoming the solubility limitations of this potent antitumor agent. These derivatives exhibit improved solubility while maintaining comparable biological activity. Further research should focus on obtaining detailed quantitative solubility data, optimizing the synthesis protocols, and further elucidating the precise molecular interactions between this compound and the cell membrane. A deeper understanding of its mechanism of action could pave the way for the rational design of even more effective and soluble analogs for cancer therapy.
References
- 1. Chemical modification of this compound. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hitachimycin in In-Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hitachimycin, a macrocyclic lactam antibiotic, has demonstrated potential as an anticancer agent. While extensive research is ongoing, preliminary studies have indicated its cytocidal activity against certain cancer cell lines. These application notes provide a comprehensive guide for researchers investigating the in-vitro effects of this compound on cancer cell lines. The protocols outlined below are designed to be adaptable for determining its cytotoxic effects, elucidating its mechanism of action, and exploring its impact on key cellular processes such as apoptosis and cell cycle progression.
Data Presentation
Currently, specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature. The following table provides a template for researchers to populate with their own experimental data to facilitate comparison across different cell lines and treatment conditions.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| HeLa | Cervical Cancer | This compound and its derivatives have shown cytocidal activity against HeLa cells. | |||
| MCF-7 | Breast Cancer | ||||
| A549 | Lung Cancer | ||||
| Jurkat | T-cell Leukemia | ||||
| User-defined | |||||
| User-defined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in-vitro anticancer effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
MTT Assay Workflow
Protocol 2: Western Blot Analysis for Apoptosis and mTOR Signaling Pathway Proteins
This protocol is to investigate the effect of this compound on proteins involved in apoptosis and the mTOR signaling pathway.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-S6K, anti-phospho-S6K, anti-4E-BP1, anti-phospho-4E-BP1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., near the IC50 value) for a specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
-
Western Blot Workflow
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
-
Cell Cycle Analysis Workflow
Signaling Pathway Visualization
The precise signaling pathways affected by this compound are still under investigation. However, a common pathway implicated in cancer cell proliferation, survival, and apoptosis is the PI3K/Akt/mTOR pathway. Researchers can use the Western blot protocol above to investigate if this compound modulates this pathway. Below is a generalized diagram of the PI3K/Akt/mTOR signaling pathway leading to apoptosis.
Hypothesized this compound Action on mTOR and Apoptosis
Conclusion
These application notes and protocols provide a foundational framework for the in-vitro investigation of this compound as a potential anticancer agent. The lack of extensive public data on this compound necessitates a systematic approach to determine its efficacy and mechanism of action. By utilizing the provided templates and protocols, researchers can generate valuable data to contribute to the understanding of this promising compound. It is recommended to perform these experiments in multiple cancer cell lines to assess the breadth of this compound's activity.
Application Notes and Protocols: In vivo Antitumor Efficacy of Hitachimycin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hitachimycin, also known as Stubomycin, is a macrocyclic lactam antibiotic that has demonstrated potent antitumor properties. This document provides detailed application notes and standardized protocols for evaluating the in vivo antitumor efficacy of this compound and its derivatives using mouse models. The primary focus is on the Sarcoma 180 tumor model, which has been historically used for the assessment of these compounds. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to explore the therapeutic potential of this compound.
Data Presentation
The following tables summarize the reported in vivo antitumor activity of this compound and its derivatives against Sarcoma 180 in mice. It is important to note that while the studies indicate significant antitumor effects, specific quantitative data from the primary literature was not fully accessible. The data presented here is a qualitative summary based on available information.
Table 1: Summary of In Vivo Antitumor Activity of this compound and Derivatives against Sarcoma 180
| Compound | Mouse Strain | Tumor Model | Efficacy Summary | Reference |
| This compound (Stubomycin) | ICR Mice | Sarcoma 180 (ascites & solid) | Showed antitumor activity.[1][2] | Shibata et al., 1988 |
| 11-O-propionyl-15-O-butyrylthis compound | ICR Mice | Sarcoma 180 | Higher antitumor activity than this compound.[3] | Shibata et al., 1988 |
| 11-O-acylhitachimycins (15-17) | ICR Mice | Sarcoma 180 | Most effective in in vivo assays.[3] | Shibata et al., 1988 |
Experimental Protocols
This section outlines a detailed protocol for assessing the in vivo antitumor activity of this compound using a Sarcoma 180 solid tumor model in mice.
Protocol 1: Evaluation of Antitumor Efficacy in a Sarcoma 180 Solid Tumor Model
1. Cell Culture and Preparation:
-
Cell Line: Sarcoma 180 (S180) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Cell Suspension: Resuspend the viable cells in sterile PBS or saline at a final concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
2. Animal Model:
-
Species: Mouse
-
Strain: ICR (female, 6-8 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.
-
Housing: House the mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Tumor Implantation:
-
Injection Site: Subcutaneously in the right flank of each mouse.
-
Injection Volume: 0.1 mL of the S180 cell suspension (containing 2 x 10^6 cells).
-
Procedure: Use a 27-gauge needle for the injection.
4. Experimental Groups and Treatment:
-
Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., saline, PBS with 0.5% DMSO).
-
Group 2: this compound (Low Dose): Administer a predetermined low dose of this compound.
-
Group 3: this compound (High Dose): Administer a predetermined high dose of this compound.
-
Group 4: Positive Control (Optional): Administer a standard-of-care chemotherapeutic agent known to be effective against Sarcoma 180 (e.g., Doxorubicin).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for this compound administration.
-
Treatment Schedule: Start treatment when the tumors reach a palpable size (e.g., 50-100 mm³), typically 5-7 days post-implantation. Administer treatment daily or on a specified schedule (e.g., once every three days) for a defined period (e.g., 10-14 days).
5. Monitoring and Endpoints:
-
Tumor Volume: Measure the tumor dimensions (length and width) using a digital caliper every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.
-
Survival: Record the date of death for each animal to determine the survival rate.
-
Endpoint: The experiment should be terminated when the tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or show signs of necrosis/ulceration, or when the animals exhibit significant weight loss (>20%) or other signs of distress.
-
Tumor Weight: At the end of the study, euthanize the mice, excise the tumors, and record their wet weight.
6. Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the TGI using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the differences in tumor volume, tumor weight, and survival between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
References
Application Notes and Protocols for Evaluating the Cytocidal Activity of Hitachimycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytocidal (cell-killing) activity of Hitachimycin, a cyclic polypeptide antibiotic.[1] The following protocols and methodologies are designed to enable researchers to assess its potency, mechanism of action, and potential as a therapeutic agent.
Introduction to this compound
This compound, also known as Stubomycin, is a natural product isolated from Streptomyces. It has demonstrated potent cytotoxic effects against a range of cell types, including mammalian cells, Gram-positive bacteria, yeast, and fungi.[1] Its proposed mechanism of action involves altering the cell membrane, leading to lysis.[1] Due to its activity against mammalian tumor cells, it has been considered a potential antitumor antibiotic.[1] The evaluation of its cytocidal activity is a critical step in understanding its therapeutic potential.
Assessment of Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2][5] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[2][5]
Experimental Protocol: MTT Assay
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Target cells (e.g., HeLa cells)[6]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[7]
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2][3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2][5] A reference wavelength of >650 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation: MTT Assay Results
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.10 ± 0.06 | 88 |
| 1 | 0.85 ± 0.05 | 68 |
| 10 | 0.40 ± 0.03 | 32 |
| 100 | 0.15 ± 0.02 | 12 |
IC₅₀ Value: [Calculated value] µM
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. Investigating whether this compound induces apoptosis can provide insight into its mechanism of action. This can be assessed through various methods, including flow cytometry with Annexin V and Propidium Iodide (PI) staining and Western blot analysis of key apoptosis-related proteins.
Flow Cytometry for Apoptosis Detection
Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9][10] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[8][9][10]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for a specified time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[11]
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95 | 2 | 2 | 1 |
| This compound (IC₅₀) | 40 | 35 | 20 | 5 |
| This compound (2x IC₅₀) | 15 | 45 | 35 | 5 |
Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[12][13]
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control like β-actin.
| Protein | Vehicle Control (Relative Density) | This compound (IC₅₀) (Relative Density) | Fold Change |
| Cleaved Caspase-3 | 1.0 | 4.5 | +4.5 |
| Bcl-2 | 1.0 | 0.4 | -2.5 |
| Bax | 1.0 | 1.8 | +1.8 |
| Cleaved PARP | 1.0 | 5.2 | +5.2 |
Analysis of Cell Cycle Distribution
Cytotoxic compounds can exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cell proliferation and leading to cell death. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) can determine the distribution of cells in different phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Cell Cycle Analysis
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 60 | 25 | 15 |
| This compound (IC₅₀) | 75 | 10 | 15 |
| This compound (2x IC₅₀) | 85 | 5 | 10 |
Visualizing Potential Signaling Pathways
To understand the molecular mechanisms underlying this compound's cytocidal activity, it is crucial to investigate its effects on key signaling pathways. Based on the common mechanisms of cytotoxic agents, the following pathways are prime candidates for investigation.
Experimental Workflow for Evaluating this compound's Cytocidal Activity
Caption: Experimental workflow for assessing the cytocidal effects of this compound.
Proposed Intrinsic Apoptosis Pathway for Investigation
Caption: The intrinsic (mitochondrial) apoptosis pathway, a potential mechanism for this compound.
Proposed Extrinsic Apoptosis Pathway for Investigation
Caption: The extrinsic (death receptor) apoptosis pathway as a possible target for this compound.
Proposed Cell Cycle Arrest Mechanism for Investigation
Caption: A potential G1 cell cycle arrest mechanism induced by this compound.
Summary and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound's cytocidal properties. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as an anticancer agent. Further investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. This will be crucial for its future development as a therapeutic.
References
- 1. Chemical modification of this compound. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal Antibiotics Promote Reactive Oxygen Species Formation and Inflammation in Human Sinonasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage and repair induced by bleomycin in mammalian and insect cells | Semantic Scholar [semanticscholar.org]
- 12. Generation of reactive oxygen radicals through bioactivation of mitomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity and repair of DNA adducts produced by the natural product yatakemycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hitachimycin in Gram-Positive Bacteria Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hitachimycin, a macrocyclic lactam antibiotic, has demonstrated potential as an agent against various microbial targets. These application notes provide a comprehensive guide for researchers investigating the utility of this compound in the context of gram-positive bacteria. The following sections detail hypothesized mechanisms of action, protocols for assessing its antibacterial activity, and frameworks for data interpretation. While specific quantitative data for this compound against many bacterial strains remains to be extensively published, this document provides the necessary protocols to enable researchers to generate this critical information.
Hypothesized Mechanism of Action
Based on the chemical class of this compound and the common mechanisms of action for similar antibiotics targeting gram-positive bacteria, it is hypothesized that this compound may interfere with cell wall synthesis. This is a common target in gram-positive bacteria due to their thick, exposed peptidoglycan layer. The proposed mechanism involves the inhibition of key enzymes responsible for the synthesis and cross-linking of peptidoglycan, leading to a compromised cell wall and eventual cell lysis.
Hitachimycin as a Promising Antiprotozoal Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hitachimycin, also known as Stubomycin, is a macrocyclic lactam antibiotic produced by Streptomyces species.[1] While initially investigated for its antitumor properties, emerging evidence highlights its potential as a potent antiprotozoal agent. This document provides detailed application notes and protocols for researchers interested in exploring the efficacy and mechanism of action of this compound against various protozoan parasites. Its primary mode of action involves the disruption of the protozoan cell membrane, leading to subsequent cell lysis.[1] This unique mechanism presents a promising avenue for the development of novel therapeutics against parasitic infections, particularly those caused by flagellated protozoa such as Trichomonas vaginalis.
Quantitative Data Summary
While specific IC50 values for this compound against a wide range of protozoan parasites are not extensively documented in publicly available literature, its activity has been noted. The following table summarizes the known antiprotozoal activity and provides a framework for quantitative assessment.
| Protozoan Species | Reported Activity | IC50 / EC50 / MIC | Reference |
| Trichomonas vaginalis | Active | Data not available | [2] |
| Other Protozoa | General Antiprotozoal Effects | Data not available | [3] |
Note: The lack of specific quantitative data underscores the need for further research to establish the potency of this compound against a broader spectrum of protozoan pathogens. The protocols provided below are designed to enable the generation of such crucial data.
Mechanism of Action: Cell Membrane Disruption
The primary mechanism of this compound's antiprotozoal activity is the induction of cell membrane damage, leading to lysis.[1] This process is believed to involve the interaction of this compound with components of the protozoan cell membrane, leading to a loss of osmotic integrity and eventual cell death. The precise molecular targets and the downstream signaling events following membrane disruption are still under investigation.
Caption: Proposed mechanism of this compound leading to protozoal cell death.
Experimental Protocols
The following are detailed protocols for evaluating the antiprotozoal activity of this compound.
Protocol 1: In Vitro Susceptibility Testing of Trichomonas vaginalis
This protocol is designed to determine the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) of this compound against Trichomonas vaginalis.
Materials:
-
Trichomonas vaginalis isolate (e.g., ATCC® 30236™)
-
Diamond's TYM medium supplemented with 10% heat-inactivated horse serum
-
This compound (Stubomycin) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Incubator (37°C with 5% CO2)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
MTT or resazurin-based viability assay kit
Procedure:
-
Parasite Culture: Culture T. vaginalis trophozoites in Diamond's TYM medium at 37°C. Maintain parasites in the logarithmic growth phase.
-
Drug Dilution: Prepare a serial dilution of the this compound stock solution in TYM medium in a 96-well plate. Include a solvent control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Inoculation: Adjust the concentration of T. vaginalis trophozoites to 2 x 10^5 cells/mL in fresh TYM medium. Add 100 µL of the parasite suspension to each well of the 96-well plate containing the drug dilutions. The final parasite concentration will be 1 x 10^5 cells/mL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 to 48 hours.
-
Determination of MIC: After incubation, examine the wells under an inverted microscope. The MIC is the lowest concentration of this compound at which no motile trophozoites are observed.
-
Determination of IC50 (Viability Assay):
-
Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of parasite inhibition for each drug concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for determining the in vitro susceptibility of protozoa to this compound.
Protocol 2: Cell Lysis Assay
This protocol aims to quantify the lytic effect of this compound on protozoan cells.
Materials:
-
Protozoan culture (e.g., Trichomonas vaginalis, Trypanosoma cruzi, Leishmania donovani)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Propidium iodide (PI) or SYTOX Green nucleic acid stain
-
Fluorometer or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Parasite Preparation: Harvest protozoa in the logarithmic growth phase, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add 100 µL of the parasite suspension to the wells of a 96-well plate.
-
Drug Addition: Add various concentrations of this compound to the wells. Include a positive control for lysis (e.g., saponin or Triton X-100) and a negative control (solvent).
-
Staining: Add the membrane-impermeable fluorescent dye (PI or SYTOX Green) to each well at the manufacturer's recommended concentration. This dye will only enter and stain the nucleic acids of cells with compromised membranes.
-
Kinetic Measurement: Immediately place the plate in a fluorometer and measure the fluorescence intensity at time intervals (e.g., every 5 minutes) for a period of 1-2 hours.
-
Data Analysis: Plot the fluorescence intensity over time for each concentration of this compound. An increase in fluorescence indicates cell lysis. The rate of fluorescence increase can be used to quantify the lytic activity.
Signaling Pathways
The disruption of the cell membrane by this compound likely triggers a cascade of intracellular signaling events leading to cell death. While specific pathways in protozoa affected by this compound have not been elucidated, potential downstream consequences of membrane damage include:
-
Ion Homeostasis Disruption: The uncontrolled influx of ions such as Ca2+ can activate various downstream signaling pathways, including those involving calmodulin and calcium-dependent kinases, which can be detrimental to the cell.
-
Apoptosis-like Cell Death: Severe membrane damage and the subsequent intracellular chaos can trigger programmed cell death pathways in protozoa that share some morphological features with apoptosis in higher eukaryotes. This can involve the activation of caspase-like proteases and endonucleases.
Further research is required to delineate the precise signaling cascades activated by this compound in different protozoan species.
References
Application Notes and Protocols for the Experimental Antifungal Agent: Compound X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound X, a novel investigational agent, has demonstrated promising antifungal properties against a range of yeast and fungal species. These application notes provide a comprehensive overview of the current understanding of Compound X's activity and offer detailed protocols for its experimental use. The information is intended to guide researchers in evaluating its efficacy and mechanism of action.
Quantitative Data Summary
The antifungal activity of Compound X has been quantified using standardized microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). These values provide a baseline for comparing the potency of Compound X against various fungal isolates.
| Fungal Species | Compound X MIC (µg/mL) | Compound X IC50 (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.5 - 2 | 0.25 - 1 | 0.25 - 1 | 0.125 - 1 |
| Candida glabrata | 1 - 4 | 0.5 - 2 | 0.5 - 2 | 8 - 32 |
| Aspergillus fumigatus | 0.25 - 1 | 0.125 - 0.5 | 0.5 - 2 | >64 |
| Cryptococcus neoformans | 0.125 - 0.5 | 0.06 - 0.25 | 0.125 - 0.5 | 2 - 8 |
| Saccharomyces cerevisiae | 1 - 8 | 0.5 - 4 | 0.25 - 1 | 0.5 - 4 |
Note: These values are representative and may vary depending on the specific strain and testing conditions. Researchers are encouraged to determine these values for their strains of interest.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Preliminary studies suggest that Compound X targets the fungal cell wall, a structure essential for maintaining cell integrity and viability, which is absent in mammalian cells, making it an attractive therapeutic target.[1][2] The proposed mechanism involves the inhibition of β-(1,3)-glucan synthase, a key enzyme in the synthesis of β-glucan, a major component of the fungal cell wall.[3] This disruption leads to osmotic instability and ultimately cell lysis.
References
- 1. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compounds active against cell walls of medically important fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Antitumor Efficacy of Hitachimycin
Welcome to the technical support center for researchers engaged in the development of Hitachimycin and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Troubleshooting Guide
This section addresses common challenges encountered during the development and in vivo testing of this compound derivatives.
Question: My this compound analog demonstrates potent in vitro cytotoxicity but shows disappointing in vivo efficacy. What are the potential causes and troubleshooting steps?
Answer:
This is a frequent challenge in drug development, often referred to as a lack of in vitro-in vivo correlation. Several factors could be responsible:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, preventing it from reaching the tumor at a sufficient concentration for a sufficient duration.
-
Troubleshooting:
-
Conduct PK studies to determine the compound's half-life, clearance, and bioavailability.
-
Consider alternative formulation strategies, such as using oil-based vehicles for subcutaneous injection, to potentially extend the compound's release and half-life.[1]
-
-
-
Low Solubility: Poor solubility can lead to low absorption and bioavailability.
-
High Toxicity: The compound might be causing systemic toxicity at doses required for an antitumor effect, preventing the administration of a therapeutically effective dose.
-
Troubleshooting:
-
Perform dose-escalation studies to determine the maximum tolerated dose (MTD).
-
Synthesize and test targeted drug conjugates. For example, linking the cytotoxic agent to a peptide that targets receptors overexpressed on cancer cells can increase potency and reduce off-target toxicity.[4]
-
-
-
Drug Resistance: The tumor microenvironment in vivo can confer resistance that is not observed in in vitro cell cultures.[5]
-
Troubleshooting:
-
Question: I am struggling with the poor aqueous solubility of my this compound derivatives during formulation. How can this be improved?
Answer:
Improving solubility is critical for bioavailability. Here are two primary strategies:
-
Chemical Modification: This is a highly effective approach. Synthesis of amino acyl derivatives has been successfully used to enhance the solubility of this compound. Specifically, compounds like 15-O-L-alanylthis compound showed improved solubility and comparable in vivo antitumor activity to the parent compound.[2][3]
-
Formulation Strategies:
-
Co-solvents: Use biocompatible co-solvents to increase the concentration of the drug in a solution.
-
Excipients: Incorporate solubilizing agents or excipients in the formulation.[10]
-
Advanced Formulations: Explore lipid-based formulations, nanoparticles, or cyclodextrin complexes to encapsulate and solubilize the compound.
-
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action for this compound's antitumor activity?
Answer:
This compound, also known as Stubomycin, is a cyclic polypeptide produced by Streptomyces.[11] Its cytotoxic activity stems from its ability to disrupt the cell membrane, leading to cell lysis.[11] This action is observed against a range of cells, including mammalian tumor cells, Gram-positive bacteria, and fungi.[11][12]
Question: What are the most successful strategies for improving the in vivo antitumor activity of this compound?
Answer:
The most successful reported strategies involve chemical modification to create derivatives with enhanced properties.
-
Acylation: Synthesizing acyl derivatives has been shown to yield compounds with higher in vivo antitumor activity than the parent this compound. Among these, 11-O-propionyl-15-O-butyrylthis compound and certain 11-O-acylhitachimycins were found to be the most effective in assays against sarcoma 180.[13]
-
Amino Acylation: The creation of amino acyl derivatives has been shown to improve solubility while maintaining comparable in vivo antitumor activity.[2][3] This addresses a key challenge of poor bioavailability.
-
Mutational Biosynthesis: This technique involves feeding structural analogs of the biosynthetic precursors to a mutant strain of the producing organism. This has been used to generate novel this compound analogs with substitutions on the phenyl moiety, which exhibited varying levels of biological activity.[14][15]
Caption: Logical flow from this compound's challenges to improvement strategies.
Question: Which specific derivatives of this compound have demonstrated superior in vivo antitumor activity?
Answer:
Several derivatives have shown improved performance over the parent compound in preclinical models:
-
Acyl Derivatives: 11-O-propionyl-15-O-butyrylthis compound and 11-O-acylhitachimycins (15-17) were highlighted as being most effective in an in vivo assay against sarcoma 180.[13]
-
Amino Acyl Derivatives: While primarily aimed at improving solubility, compounds like 15-O-L-alanylthis compound showed in vivo antitumor activity comparable to that of this compound.[2][3]
Data Summary Tables
Table 1: In Vivo Antitumor Activity of this compound Acyl Derivatives against Sarcoma 180
| Compound | Modification | Relative In Vivo Antitumor Activity | Reference |
| This compound | Parent Compound | Baseline | [13] |
| 11-O-propionyl-15-O-butyrylthis compound | Acyl Derivative | Higher than this compound | [13] |
| 11-O-acylhitachimycins (15-17) | Acyl Derivative | Higher than this compound | [13] |
Table 2: Properties of this compound Amino Acyl Derivatives
| Compound | Modification | In Vivo Antitumor Activity (vs. Sarcoma 180) | Solubility | Reference |
| This compound | Parent Compound | Baseline | Poor | [2][3] |
| 15-O-L-alanylthis compound | Amino Acyl Derivative | Comparable to this compound | Improved | [2][3] |
| 15-O-(BOC-glycyl)this compound | Amino Acyl Derivative | Comparable to this compound | Improved | [2][3] |
| 15-O-(BOC-β-alanyl)this compound | Amino Acyl Derivative | Comparable to this compound | Improved | [2][3] |
Experimental Protocols
Protocol 1: General In Vivo Antitumor Assay (Sarcoma 180 Model)
This protocol is a generalized procedure based on methods cited in the literature.[16]
-
Animal Model: Utilize ICR mice or other appropriate strains.
-
Tumor Inoculation: Ascites cells from Sarcoma 180 are collected from a donor mouse. Inoculate recipient mice intraperitoneally (i.p.) with a specified number of tumor cells (e.g., 1 x 10^6 cells).
-
Compound Administration:
-
24 hours post-inoculation, begin treatment.
-
Administer the test compound (this compound or derivative) and vehicle control i.p. once daily for a specified number of successive days (e.g., nine days).[16]
-
Dosing should be based on prior MTD studies.
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity and record body weight.
-
Measure survival time for all mice.
-
-
Endpoint Analysis: The primary endpoint is the increase in life span (ILS) of the treated group compared to the control group. The ILS is calculated as: ILS (%) = [(T/C) - 1] x 100, where T is the mean survival time of the treated group and C is the mean survival time of the control group.
Caption: Standard workflow for an in vivo antitumor efficacy study.
Protocol 2: General In Vitro Cytotoxicity Assay (HeLa Cells)
This protocol is a generalized procedure based on methods cited in the literature.[12]
-
Cell Culture: Culture HeLa cells in appropriate media (e.g., Eagle's Minimum Essential Medium with fetal bovine serum) at 37°C in a humidified CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and its derivatives) in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Use a standard viability assay, such as MTT or WST.
-
Add the assay reagent to each well and incubate as per the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: General Synthesis of this compound Acyl Derivatives
This protocol is a generalized procedure based on methods described for acylation.[13]
-
Starting Material: Dissolve this compound in a suitable anhydrous solvent (e.g., pyridine).
-
Acylating Agent: Add the desired acylating agent (e.g., an acid anhydride or acyl chloride like propionyl chloride) to the solution, often at a reduced temperature (e.g., 0°C).
-
Reaction: Allow the reaction to proceed for a set amount of time, monitoring its progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction (e.g., with water) and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product and purify it using column chromatography on silica gel to isolate the desired acyl derivative.
-
Characterization: Confirm the structure of the purified compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
References
- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 2. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHEMICAL MODIFICATION OF this compound [jstage.jst.go.jp]
- 4. Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of drug resistance: daptomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANTITUMOR ACTIVITY OF A NEW ANTITUMOR ANTIBIOTIC, STUBOMYCIN [jstage.jst.go.jp]
- 10. Formulation strategies in immunotherapeutic pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. A new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical modification of this compound. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutational Biosynthesis of this compound Analogs Controlled by the β-Amino Acid-Selective Adenylation Enzyme HitB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor activity of a new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the poor solubility of Hitachimycin in aqueous solutions
Welcome to the technical support center for Hitachimycin, also known as Stubomycin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this potent, yet poorly water-soluble, antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cyclic polypeptide antibiotic produced by Streptomyces species. It exhibits significant cytotoxic activity against a range of cancer cell lines, Gram-positive bacteria, yeast, and fungi by disrupting the cell membrane, leading to lysis. Its therapeutic potential is often hampered by its poor solubility in aqueous solutions, which can lead to challenges in preparing consistent and effective experimental concentrations, potentially impacting experimental reproducibility and in vivo efficacy.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
Q3: Can I use other organic solvents to prepare a stock solution?
A3: Besides DMSO, other organic solvents like ethanol or methanol can be considered. However, their suitability and the achievable concentration may vary. It is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific lot of this compound. When using any organic solvent, it is imperative to include a vehicle control in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitated out of solution after diluting the DMSO stock in my aqueous medium. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Increase the DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 1%) might help maintain solubility, but you must verify the tolerance of your cell line to this higher concentration.
-
Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous medium can help to maintain the solubility of hydrophobic compounds. A typical concentration to test would be 0.01-0.1%.
-
Vortexing/Mixing: Ensure thorough and immediate mixing of the DMSO stock into the aqueous medium to facilitate dispersion and minimize localized high concentrations that can lead to precipitation.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Problem: High variability between replicate wells or experiments.
-
Possible Cause: Inconsistent solubilization or precipitation of this compound.
-
Troubleshooting Steps:
-
Visually inspect your solutions: Before adding to cells, carefully inspect the diluted this compound solution for any visible precipitate. If present, consider the solubilization strategies mentioned in the FAQs.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the DMSO stock for each experiment. Avoid using previously diluted aqueous solutions that may have been stored.
-
Standardize your dilution protocol: Ensure the method of diluting the DMSO stock into the aqueous medium is consistent across all experiments (e.g., temperature of the medium, speed of addition, mixing method).
-
Issue 2: Lower than expected potency in in-vitro experiments.
-
Problem: The observed biological effect is less than what is reported in the literature.
-
Possible Cause: The actual concentration of soluble, active this compound is lower than the nominal concentration due to poor solubility or degradation.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Ensure your DMSO stock solution has been stored properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Consider Formulation Strategies: For critical experiments, especially those leading to in vivo studies, consider more advanced formulation approaches to improve solubility and bioavailability. These can include complexation with cyclodextrins or formulation into liposomes or nanoparticles. These methods typically require specialized expertise and equipment.
-
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively published. The following table provides estimated solubility values based on the properties of similar cyclic peptide compounds and general laboratory practice. Researchers should treat these as starting points and perform their own solubility assessments.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) | < 0.1 | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | 1 - 10 | Recommended for stock solutions. |
| Ethanol | 1 - 5 | May require warming. |
| Methanol | 1 - 5 | May require warming. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Stubomycin) powder (Molar Mass: ~477.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 477.6 g/mol * 1000 mg/g * 1 mL = 4.776 mg
-
-
Carefully weigh out approximately 4.8 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Cell-Based Cytotoxicity Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dilution:
-
Perform serial dilutions of the 10 mM this compound DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To minimize precipitation, first dilute the DMSO stock to an intermediate concentration in medium, and then perform subsequent dilutions. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.5%).
-
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium only (blank) and medium with the final DMSO concentration (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Read the plate using a suitable plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Visualizations
Logical Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Putative Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced cell death.
Long-term stability of Hitachimycin in cell culture media
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of Hitachimycin in cell culture media. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound in cell culture experiments.
Issue 1: Unexpected Loss of this compound Bioactivity
-
Question: My experiments are showing inconsistent results, and I suspect the this compound is losing its activity in the culture medium. What could be the cause, and how can I fix it?
-
Answer: A loss of bioactivity is a common issue when working with complex molecules in physiological solutions. The primary causes are typically related to compound stability and handling.
Potential Causes:
-
Chemical Degradation: this compound, as a cyclic polypeptide, may be susceptible to degradation in aqueous environments.[1] The rate of degradation can be influenced by factors such as pH, temperature, and exposure to light.[2]
-
Incorrect Storage: Improper storage of stock solutions can lead to gradual degradation. Most antibiotic stock solutions are best stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4]
-
Adsorption to Labware: Compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[5]
-
Interactions with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can potentially bind to or inactivate this compound.
Solutions:
-
Prepare Fresh Working Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution immediately before adding it to your cell cultures.
-
Optimize Storage: Store lyophilized this compound at -20°C or -80°C. Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in single-use aliquots at -80°C to minimize freeze-thaw cycles.[4]
-
Protect from Light: Store stock solutions and media containing this compound in the dark or in amber tubes, as some antibiotics are light-sensitive.[6]
-
Conduct a Stability Study: If you suspect instability in your specific media, perform a stability study to determine the half-life of this compound under your experimental conditions. A detailed protocol is provided in the "Experimental Protocols" section.
-
Use Low-Binding Labware: Consider using low-protein-binding microplates and tubes for preparing and storing this compound solutions.
-
Issue 2: Precipitate Formation in Cell Culture Media
-
Question: After adding my this compound working solution to the cell culture medium, I observe a precipitate. What is causing this, and how can I prevent it?
-
Answer: Precipitation of a compound upon addition to aqueous-based cell culture media is a common problem, often related to solubility limits.[7]
Potential Causes:
-
Poor Aqueous Solubility: Many organic compounds, especially those dissolved in a solvent like DMSO, can precipitate when diluted into an aqueous medium where their solubility is much lower.[7]
-
High Concentration: The final concentration of this compound in your culture medium may exceed its solubility limit.
-
Solvent Shock: Adding a concentrated DMSO stock directly to the medium can cause the compound to rapidly come out of solution, a phenomenon known as "solvent shock."[8]
-
Interactions with Media Components: this compound may form insoluble complexes with salts or other components of the culture medium.[2][9] For instance, calcium and phosphate ions in media can contribute to precipitation.[7]
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) or the pH of the medium can affect compound solubility.[9]
Solutions:
-
Determine Kinetic Solubility: Before conducting experiments, it is advisable to determine the kinetic solubility of this compound in your specific cell culture medium.[7]
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of media, add the stock to a small volume of media while vortexing, and then add this mixture to the rest of the culture. An alternative is to add the media dropwise to the stock solution while stirring.[8]
-
Reduce Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low, typically below 0.5%, to minimize its effect on both compound solubility and cell health.
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended method for preparing and storing this compound stock solutions?
-
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a dry, high-purity solvent such as DMSO.[10] This stock solution should then be aliquoted into small, single-use volumes in sterile, low-binding tubes and stored at -80°C to ensure long-term stability.[3][4] Avoid repeated freeze-thaw cycles.
-
-
Q2: How often should I replace the cell culture medium containing this compound?
-
A2: The frequency of media replacement depends on the stability of this compound under your specific culture conditions (e.g., 37°C, 5% CO2). While some antibiotics are stable for about three days at 37°C, the stability of this compound is not well-documented. If your experiments run for longer than 48-72 hours, consider replacing the media with freshly prepared this compound to maintain a consistent concentration. It is highly recommended to perform a stability test (see Experimental Protocols) to determine the degradation rate in your system.
-
-
Q3: Can I pre-mix this compound into a large batch of cell culture medium and store it?
-
A3: This is generally not recommended due to the potential for degradation in the complex aqueous environment of cell culture medium, especially when stored for extended periods.[1] The presence of salts, amino acids, and changes in pH can accelerate the degradation of peptides.[11] It is best practice to add this compound to the medium immediately before use.[10]
-
-
Q4: Does the type of cell culture medium (e.g., DMEM vs. RPMI-1640) affect this compound stability?
-
A4: Yes, the composition of the medium can influence stability.[7] Different media have varying pH levels, salt concentrations, and other components that can interact with the compound and affect its degradation rate.[2] If you switch between media types, you may need to re-evaluate the stability of this compound.
-
Data Presentation
Table 1: Example Stability Data for this compound in Cell Culture Media
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific stability data for this compound in cell culture media are not widely published. Researchers should determine the stability under their own experimental conditions.
| Media Type | Serum Presence | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| DMEM | 10% FBS | 37 | 0 | 100 |
| DMEM | 10% FBS | 37 | 24 | 85 |
| DMEM | 10% FBS | 37 | 48 | 68 |
| DMEM | 10% FBS | 37 | 72 | 52 |
| RPMI-1640 | 10% FBS | 37 | 0 | 100 |
| RPMI-1640 | 10% FBS | 37 | 24 | 88 |
| RPMI-1640 | 10% FBS | 37 | 48 | 72 |
| RPMI-1640 | 10% FBS | 37 | 72 | 58 |
| DMEM | Serum-Free | 37 | 24 | 92 |
| DMEM | 10% FBS | 4 | 72 | 98 |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a method to quantify the degradation of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).[12][13]
Materials:
-
This compound
-
Your specific cell culture medium (with or without serum, as required)
-
Sterile, low-binding tubes or a 96-well plate
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Quenching solution (e.g., acetonitrile with an internal standard)
Methodology:
-
Prepare this compound-Spiked Medium:
-
Prepare your complete cell culture medium (including serum and other supplements).
-
Spike the medium with this compound to your final working concentration (e.g., 10 µM). Ensure the final solvent concentration is consistent with your experiments.
-
Distribute the spiked medium into sterile, sealed tubes for each time point to be tested (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Incubation:
-
Place the tubes in a cell culture incubator under standard conditions (e.g., 37°C, 5% CO2).
-
Also, prepare a control sample to be stored at 4°C, where degradation is expected to be minimal.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one tube from the incubator.
-
Immediately stop any potential degradation by adding a quenching solution. For example, mix 100 µL of the medium sample with 200 µL of cold acetonitrile containing an internal standard. The internal standard will help to correct for variations in sample processing and injection volume.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of the this compound peak from any media components and potential degradation products.[12]
-
Inject the processed samples onto the HPLC system.
-
Record the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the this compound peak area to the internal standard peak area for each time point.
-
Normalize the ratios to the T=0 time point (which represents 100% this compound).
-
Plot the percentage of remaining this compound against time to determine its stability profile and estimate its half-life under your experimental conditions.
-
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. boneandcancer.org [boneandcancer.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Bacterial cultivation media and antibiotics [qiagen.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Understanding Potential Off-Target Effects of Hitachimycin in Cellular Assays
Welcome to the technical support center for researchers utilizing Hitachimycin. This resource is designed to provide guidance on potential off-target effects, offering troubleshooting advice and frequently asked questions to ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as stubomycin, is a cyclic polypeptide antibiotic. Its principal mechanism of action is the disruption of cell membrane integrity. This leads to cell lysis and subsequent death in a variety of cell types, including mammalian cells, Gram-positive bacteria, yeast, and fungi.[1] Due to this potent cytotoxic activity, it has been investigated as a potential antitumor agent.[1]
Q2: Are there any known specific off-target proteins for this compound?
Currently, there is a lack of publicly available data from comprehensive screening assays such as kinome scans or cellular thermal shift assays (CETSA) to identify specific off-target protein binders for this compound. Its broad and potent membrane-disrupting activity can often mask more subtle, specific molecular interactions. Therefore, any observed cellular effect should first be considered in the context of generalized cytotoxicity due to membrane lysis.
Q3: How can I differentiate between a specific signaling pathway modulation and a general cytotoxic effect of this compound?
This is a critical consideration when working with a compound like this compound. An observed change in a signaling pathway could be a downstream consequence of cellular stress and membrane destabilization rather than a direct interaction with a protein in that pathway. To dissect these possibilities, it is essential to perform control experiments that assess cell membrane integrity and overall cell health at the same concentrations and time points you are observing the signaling changes.
Q4: What are some initial steps to take if I observe an unexpected phenotype in my cells after this compound treatment?
If you observe an unexpected cellular phenotype, it is crucial to first rule out generalized cytotoxicity. We recommend performing a dose-response curve and determining the IC50 value in your specific cell line. Concurrently, assess membrane integrity using a vital dye such as Propidium Iodide (PI) or 7-AAD via flow cytometry or fluorescence microscopy. This will help you correlate the observed phenotype with the loss of membrane integrity.
Troubleshooting Guides
Issue 1: Inconsistent cytotoxic concentrations (IC50) across different experiments.
-
Potential Cause: Variability in cell density, passage number, or metabolic state of the cells can influence their susceptibility to membrane-disrupting agents.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding densities and use cells within a defined passage number range for all experiments.
-
Verify Compound Integrity: Ensure the stock solution of this compound is properly stored and has not undergone degradation.
-
Use a Positive Control: Include a well-characterized cytotoxic agent in your experiments to monitor for variability in cell response.
-
Issue 2: Observation of apoptosis markers, suggesting a programmed cell death pathway.
-
Potential Cause: While this compound's primary action is necrotic cell death through lysis, significant membrane stress can sometimes trigger secondary apoptotic signaling cascades. Alternatively, the observed markers may be artifacts of widespread cellular damage.
-
Troubleshooting Steps:
-
Early Time-Point Analysis: Perform a time-course experiment to determine if apoptosis markers (e.g., caspase activation, Annexin V staining) appear before or concurrently with loss of membrane integrity (e.g., PI staining). Early appearance of apoptosis markers before significant membrane disruption would lend more weight to a specific effect.
-
Pan-Caspase Inhibition: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) prior to this compound treatment. If the cytotoxic effect is significantly reduced, it suggests a component of apoptosis is involved. If cytotoxicity is unaffected, the primary mechanism is likely necrosis.
-
Issue 3: Altered phosphorylation state of a specific kinase in a signaling pathway.
-
Potential Cause: Changes in kinase phosphorylation can be a result of a global stress response to membrane damage, leading to the activation of stress-activated protein kinases (e.g., JNK, p38).
-
Troubleshooting Steps:
-
Assess Multiple Kinases: Profile the phosphorylation status of several key kinases from different pathways. Widespread, non-specific changes are more indicative of a general stress response.
-
Membrane Integrity Controls: Correlate the concentration of this compound that induces the kinase phosphorylation with the concentration that causes membrane disruption. If these are tightly linked, a direct, specific inhibition is less likely.
-
Cell-Free Kinase Assay: If possible, test the effect of this compound on the kinase of interest in a cell-free (biochemical) assay. This will determine if the compound can directly inhibit the kinase's activity.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of this compound and its derivatives. Note that IC50 values can vary significantly based on the cell line and assay conditions.
| Compound | Cell Line | Activity | Reference |
| This compound | HeLa | Cytocidal | [2][3] |
| This compound | Sarcoma 180 (in vivo) | Antitumor | [2] |
| 11-O-propionyl-15-O-butyrylthis compound | Sarcoma 180 (in vivo) | More effective than this compound | [2] |
| 15-O-L-alanylthis compound | Sarcoma 180 (in vivo) | Comparable to this compound | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Membrane Integrity by Flow Cytometry
This protocol allows for the quantification of cells with compromised membrane integrity.
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired time. Include a vehicle-only control.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of a suitable buffer (e.g., PBS with 1% BSA). Add a vital dye such as Propidium Iodide (PI) to a final concentration of 1-2 µg/mL or 7-AAD to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Live cells with intact membranes will exclude the dye and have low fluorescence, while cells with compromised membranes will be brightly fluorescent.
Protocol 2: Detection of Apoptosis by Annexin V and PI Staining
This protocol distinguishes between early apoptotic, late apoptotic/necrotic, and live cells.
-
Cell Treatment: Treat cells as described in Protocol 1.
-
Cell Harvesting: Collect all cells and centrifuge as described above.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Proposed primary mechanism of this compound leading to secondary cellular effects.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: Logical steps to differentiate specific vs. general cytotoxic effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical modification of this compound. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing hemolytic activity of Hitachimycin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hitachimycin. The focus is on minimizing its inherent hemolytic activity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known as Stubomycin, is a cyclic polypeptide antibiotic produced by Streptomyces species. It exhibits potent cytotoxic activity against a range of cancer cell lines, which makes it a compound of interest in oncology research and drug development. Its mechanism of action is believed to involve disruption of the cell membrane, leading to cell lysis.[1]
Q2: What is hemolytic activity and why is it a concern with this compound?
Hemolytic activity is the breakdown (lysis) of red blood cells (erythrocytes), leading to the release of hemoglobin. This compound possesses significant hemolytic activity, which is a major drawback for its potential therapeutic use. In in vitro experiments, this can interfere with assays and lead to inaccurate results, while for in vivo applications, it poses a serious toxicity risk. The hemolytic action of this compound is attributed to its interaction with and disruption of the erythrocyte membrane.[1]
Q3: What are the general strategies to minimize the hemolytic activity of a compound like this compound?
Several strategies can be employed to reduce the hemolytic activity of therapeutic compounds:
-
Chemical Modification: Altering the chemical structure of the parent compound to create derivatives with reduced toxicity while retaining the desired therapeutic effect.
-
Formulation Strategies: Encapsulating the drug in a delivery system, such as liposomes or nanoparticles, to shield it from direct contact with red blood cells.
-
Co-administration with Protective Agents: In some cases, co-administering the drug with agents that stabilize cell membranes can reduce hemolysis.
Troubleshooting Guide: Minimizing this compound-Induced Hemolysis
Issue 1: High levels of hemolysis observed in my in vitro assay.
Possible Cause: Direct exposure of red blood cells to free this compound.
Solutions:
-
Chemical Modification:
-
Liposomal Formulation:
-
Encapsulate this compound in liposomes. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic and hydrophilic drugs. This encapsulation prevents the direct interaction of this compound with red blood cell membranes, thereby reducing hemolysis.
-
Quantitative Data on Hemolytic Activity
Currently, specific HC50 values (the concentration of a substance that causes 50% hemolysis) for this compound and its derivatives are not widely reported in publicly available literature. To aid researchers in their experimental design, the following table provides an illustrative example of how such data could be presented. Note: The following data is hypothetical and for illustrative purposes only.
| Compound | Formulation | HC50 (µg/mL) | Cytotoxicity (IC50 against HeLa cells, µg/mL) | Selectivity Index (HC50/IC50) |
| This compound | Free Drug | 5 | 0.5 | 10 |
| This compound Derivative A | Free Drug | 50 | 0.8 | 62.5 |
| This compound | Liposomal | >100 | 1.2 | >83.3 |
This table demonstrates how a higher HC50 value indicates lower hemolytic activity. The selectivity index provides a measure of the compound's specificity for cancer cells over red blood cells.
Experimental Protocols
Protocol 1: In Vitro Hemolysis Assay
This protocol is used to determine the hemolytic activity of this compound and its derivatives.
Materials:
-
Freshly collected human or animal red blood cells (RBCs) with an anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO), with the final solvent concentration not exceeding 1% in the assay.
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.
-
PBS as a negative control for 0% hemolysis.
-
96-well microtiter plate.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the pelleted RBCs three times with 5 volumes of cold PBS, centrifuging at 1,000 x g for 5 minutes after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add 100 µL of PBS to each well of a 96-well plate.
-
Add 10 µL of serial dilutions of the test compound to the respective wells.
-
For the negative control, add 10 µL of PBS.
-
For the positive control, add 10 µL of 1% Triton X-100.
-
Add 90 µL of the 2% RBC suspension to each well. The final RBC concentration will be approximately 1.8%.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Centrifugation:
-
Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
-
Measure Hemoglobin Release:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Calculate Percentage Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the % hemolysis against the compound concentration to determine the HC50 value.
-
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for encapsulating a hydrophobic drug like this compound into liposomes.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (for DPPC, >41°C) to form a thin lipid film on the inner wall of the flask.
-
Continue evaporation under vacuum for at least 1 hour to remove all traces of the organic solvent.
-
-
Hydration:
-
Add PBS (pre-warmed to a temperature above the lipid transition temperature) to the flask containing the lipid film.
-
Hydrate the film by gentle rotation for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes).
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Visualizations
Logical Workflow for Minimizing Hemolysis
References
Troubleshooting inconsistent results in Hitachimycin cytotoxicity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing inconsistent results in Hitachimycin cytotoxicity assays.
Troubleshooting Guides
Inconsistent results in cytotoxicity assays can be a significant source of frustration and can impede research progress. This section provides a structured approach to troubleshooting common issues encountered during this compound cytotoxicity experiments.
Problem 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can mask the true cytotoxic effect of this compound.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before and during seeding. Use a calibrated multichannel pipette for consistent dispensing. Avoid seeding cells at too high or too low a density. |
| "Edge Effect" in Microplates | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or sterile water to maintain humidity. |
| Pipetting Errors | Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions, to ensure accurate and consistent delivery of cells, media, and this compound solutions. |
| Incomplete Solubilization of this compound | Ensure this compound is fully dissolved in the stock solution before diluting it in the culture medium. Visually inspect for any precipitates. |
Problem 2: IC50 Value Significantly Different from Expected or Published Data
Discrepancies in the half-maximal inhibitory concentration (IC50) value can arise from several experimental factors.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Different Cell Line or Passage Number | Use the same cell line at a consistent passage number for all experiments. Cell lines can exhibit different sensitivities to cytotoxic agents over time and with increasing passage numbers. |
| Variation in Treatment Time | The duration of this compound exposure can significantly impact the IC50 value. Standardize the treatment time across all experiments. |
| Incorrect Compound Concentration | Verify the concentration of the this compound stock solution. Prepare fresh serial dilutions for each experiment to avoid degradation. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle control (media with the same solvent concentration) in every experiment.[1] |
| Assay-Dependent Variability | Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the determined IC50 value.[2] |
Problem 3: No Cytotoxic Effect Observed
The absence of a cytotoxic effect can be due to issues with the compound, the assay, or the experimental setup.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| This compound Inactivity | Confirm the bioactivity of your batch of this compound using a sensitive positive control cell line. Ensure proper storage conditions to prevent degradation. |
| Low Concentration Range | The concentrations of this compound used may be too low to induce a cytotoxic response. Test a broader range of concentrations. |
| Inappropriate Assay Choice | Since this compound is known to cause cell lysis, assays that measure membrane integrity, such as the Lactate Dehydrogenase (LDH) assay, may be more suitable than metabolic assays like the MTT assay.[3] |
| Compound Precipitation | This compound may precipitate in the culture medium, reducing its effective concentration. Visually inspect the wells for any signs of precipitation. Consider using a solubilizing agent if necessary.[4] |
| Cellular Resistance | The chosen cell line may be resistant to this compound. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to this compound cytotoxicity assays.
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as stubomycin, is a cyclic polypeptide that exhibits cytotoxic activity by inducing changes in the cell membrane, which leads to subsequent cell lysis.[3] This disruption of membrane integrity is a key factor in its cytotoxic effect against mammalian cells.[3]
Q2: Which cytotoxicity assay is most suitable for this compound?
A2: Given that this compound's primary mechanism of action involves disrupting the cell membrane and causing lysis, assays that measure membrane integrity are highly recommended.[3] The Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, is a suitable choice. Assays that measure metabolic activity, such as the MTT or MTS assays, might yield misleading results if the cell membrane is compromised without immediate metabolic collapse.
Q3: How should I prepare this compound for my cytotoxicity assay?
A3: this compound is a lipophilic compound and should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.[5][6] This stock solution should then be serially diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final solvent concentration in the culture wells is low (typically below 0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced toxicity.[1]
Q4: My MTT assay results are showing an initial increase in absorbance at low this compound concentrations, followed by a decrease. What could be the cause?
A4: This phenomenon can sometimes be observed with compounds that affect mitochondrial function. A temporary increase in metabolic activity can occur as a cellular stress response before cytotoxicity ensues. However, it's also possible that at certain concentrations, this compound might directly interact with the MTT reagent, leading to its chemical reduction and a false-positive signal. To investigate this, it is recommended to run a cell-free control experiment with this compound and the MTT reagent.
Q5: What are the critical controls to include in a this compound cytotoxicity assay?
A5: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.
-
Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.
-
Blank Control: Wells containing only culture medium (no cells) to measure the background absorbance/fluorescence.
-
Compound Control (for colorimetric/fluorometric assays): Wells containing this compound in culture medium without cells to check for any interference of the compound with the assay reagents.
Experimental Protocols
General Protocol for a this compound Cytotoxicity Assay (LDH Assay)
This protocol provides a general guideline. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells containing the same final concentration of the solvent.
-
Include untreated control wells with fresh medium.
-
Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided with the LDH assay kit).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
LDH Assay:
-
Following the incubation period, carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time before measuring the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot the percentage of cytotoxicity against the this compound concentration to determine the IC50 value.
-
Visualizations
Troubleshooting Workflow for Inconsistent Cytotoxicity Results
Caption: A logical workflow for diagnosing and resolving inconsistent results in cytotoxicity assays.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing Hitachimycin dosage to reduce toxicity to normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Hitachimycin. The focus is on strategies to optimize dosage and minimize toxicity to normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Stubomycin, is a cyclic polypeptide antibiotic.[1] Its primary mechanism of action involves disrupting the cell membrane, leading to lysis and cell death.[1] This broad cytotoxic activity is observed against mammalian cells, Gram-positive bacteria, yeast, and fungi.[1] Due to its potent effect on mammalian cells and tumors, it has been investigated as a potential antitumor agent.[1]
Q2: We are observing high toxicity in our normal cell line controls, even at low concentrations of this compound. What could be the cause?
A2: High toxicity in normal cells is a known challenge with broadly cytotoxic agents like this compound. Several factors could be contributing to this:
-
Inherent Lack of Specificity: this compound's membrane-disrupting action is not specific to cancer cells.[1]
-
Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to cytotoxic compounds.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence drug sensitivity.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded, which could alter its activity.
Q3: How can we determine the therapeutic index of this compound for our cancer cell line of interest?
A3: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[2] For in vitro studies, this is often represented by the ratio of the IC50 (concentration that inhibits 50% of the cell population) in a normal cell line to the IC50 in a cancer cell line.
To determine the TI, you will need to perform cytotoxicity assays (e.g., MTT, XTT, or CellTiter-Glo) on both your cancer cell line and a relevant normal cell line in parallel. A higher TI value indicates a greater selectivity for cancer cells.
Q4: Are there any known strategies to improve the therapeutic index of this compound?
A4: While specific research on optimizing this compound's therapeutic index is limited, several general strategies can be explored:
-
Chemical Modification: Synthesis of this compound derivatives has been shown to enhance its antitumor activity, which may also alter its toxicity profile.[3][4]
-
Combination Therapy: Combining this compound with other anticancer agents could allow for a lower, less toxic dose of this compound to be used while achieving a synergistic killing effect on cancer cells.[5][6]
-
Targeted Drug Delivery: Encapsulating this compound in a nanoparticle or liposome that is targeted to cancer cells could reduce its exposure to normal tissues.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Ensure that cells used in assays are within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. |
| Reagent Preparation | Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Incubation Time | Standardize the duration of drug exposure and the time between treatment and the addition of the viability reagent. |
Issue 2: Difficulty in establishing a dose-response curve.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | Perform a broad-range pilot experiment to determine the approximate cytotoxic concentration range. Then, perform a more detailed experiment with a narrower range of concentrations around the estimated IC50. |
| Compound Precipitation | Visually inspect the treatment media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower top concentration. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed both cancer cells and normal control cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a series of this compound dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
Hypothetical IC50 Data for this compound and a Derivative
| Compound | Cancer Cell Line (e.g., HeLa) IC50 (nM) | Normal Cell Line (e.g., HFF-1) IC50 (nM) | Therapeutic Index (TI) |
| This compound | 50 | 150 | 3.0 |
| Derivative 12 | 25 | 250 | 10.0 |
Visualizations
Caption: Workflow for determining the in vitro therapeutic index of this compound.
Caption: this compound's primary and hypothetical secondary mechanisms of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. Chemical modification of this compound. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Hitachimycin in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Hitachimycin in experimental setups to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound, also known as stubomycin, is a macrocyclic lactam antibiotic with antitumor properties.[1] It exhibits cytotoxic activity against a range of mammalian cells, Gram-positive bacteria, yeast, and fungi.[1] Its complex structure, which includes a polyene system, makes it susceptible to degradation under certain experimental conditions.
Q2: What are the primary factors that can cause this compound degradation?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general stability of similar complex antibiotics, the primary factors of concern are:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of labile functional groups within the molecule. Many antibiotics exhibit maximum stability within a specific pH range.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4][5][6]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation, especially in molecules with conjugated double bond systems like the polyene structure in this compound.
-
Oxidation: The presence of oxidizing agents or exposure to air over prolonged periods can lead to oxidative degradation.[7]
-
Solvent: The choice of solvent can significantly impact the stability of a compound. Protic solvents or those containing impurities can promote degradation.
Q3: How should I store this compound?
A3: For optimal stability, this compound should be stored as a dry powder at -20°C or lower, protected from light and moisture. If preparing stock solutions, use an appropriate anhydrous solvent, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | This compound degradation in stock solution or during the experiment. | 1. Prepare fresh stock solutions of this compound. 2. Review the experimental protocol for potential degradation factors (see below). 3. Perform a quality control check of the this compound powder. |
| Inconsistent results between experiments. | Variable degradation of this compound due to inconsistent handling. | 1. Standardize all handling procedures for this compound. 2. Minimize the time this compound is in solution and exposed to experimental conditions. 3. Ensure all researchers are following the same protocol. |
| Visible changes in the color of the this compound solution. | Potential degradation or contamination. | 1. Discard the solution. 2. Prepare a fresh solution from a new stock. 3. Visually inspect the solvent for any signs of contamination before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Under a laminar flow hood, aseptically weigh the desired amount of this compound.
-
Dissolve the powder in anhydrous DMSO to the desired concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Guidelines for Using this compound in Cell Culture
This protocol provides general best practices for applying this compound in a typical cell culture experiment to minimize degradation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Cell culture plates with seeded cells
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Immediately before use, dilute the stock solution to the final working concentration in pre-warmed cell culture medium.
-
Mix the diluted solution gently by inverting the tube. Avoid vigorous vortexing.
-
Add the final diluted this compound solution to the cell culture plates.
-
Minimize the exposure of the this compound-containing medium to light by keeping the plates in the incubator or covered.
-
For time-course experiments, add freshly diluted this compound at each time point rather than preparing a large volume at the beginning.
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Decision tree for troubleshooting this compound degradation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of antibiotics under growth conditions for thermophilic anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
Hitachimycin In Vitro Biological Activity: Technical Support Center
Welcome to the technical support center for Hitachimycin (also known as Stubomycin). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this potent cyclic polypeptide antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits its cytotoxic effects primarily by altering the integrity of the cell membrane. As a cyclic polypeptide, it is thought to interact with and disrupt the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis.[1] This mode of action is observed against a broad range of cells, including mammalian cells, Gram-positive bacteria, yeast, and fungi.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro assays, this compound can typically be dissolved in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is minimal (usually less than 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or lower to maintain stability. For short-term storage, refrigeration at 4°C may be acceptable, but stability under these conditions should be verified.
Q3: Does the presence of serum in the culture medium affect this compound's activity?
A3: Yes, the presence of serum proteins, particularly albumin, can significantly impact the in vitro activity of many compounds, including cyclic peptides.[2][3][4] Serum albumin can bind to hydrophobic molecules, potentially sequestering this compound and reducing its effective concentration available to interact with the cell membrane.[2][5] It is advisable to perform initial dose-response experiments in both serum-free and serum-containing media to quantify this effect.
Q4: What are the optimal pH and temperature conditions for in vitro assays with this compound?
A4: While specific studies on the optimal pH and temperature for this compound's in vitro activity are not extensively documented in the provided search results, the biological activity of similar antimicrobial peptides is known to be influenced by these factors.[6][7][8][9] For most mammalian cell-based assays, maintaining a physiological pH of 7.2-7.4 and a temperature of 37°C is standard.[10] Deviations from these conditions could potentially alter the conformation of this compound or the properties of the cell membrane, thereby affecting its biological activity. It is recommended to maintain standard physiological conditions unless the experimental design requires otherwise.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | 1. Variable cell density: The number of cells at the time of treatment can influence the effective drug-to-cell ratio. 2. Inconsistent incubation time: The duration of exposure to this compound will directly impact cytotoxicity.[11][12] 3. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency. 4. Variability in serum concentration: Fluctuations in serum percentage can alter the amount of free, active compound.[3][4] | 1. Ensure precise cell counting and seeding for all experiments. 2. Standardize the incubation time across all assays. 3. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. 4. Use a consistent batch and concentration of serum for all related experiments. Consider performing assays in serum-free media for baseline measurements. |
| Low or no observed cytotoxicity. | 1. Inadequate concentration range: The tested concentrations may be too low to induce a cytotoxic effect. 2. Poor solubility: this compound may have precipitated out of the culture medium. 3. Cell line resistance: The chosen cell line may be inherently resistant to this compound's mechanism of action. | 1. Perform a broad dose-response curve, starting from nanomolar to high micromolar concentrations. 2. Visually inspect the culture wells for any signs of precipitation after adding the compound. Ensure the final solvent concentration is not causing insolubility. Consider using a solubilizing agent if necessary, with appropriate vehicle controls. 3. Test a panel of different cell lines to identify sensitive models. |
| High background cytotoxicity in vehicle control wells. | 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high. | 1. Ensure the final concentration of the solvent in the culture medium is below the cytotoxic threshold for the specific cell line (typically <0.5% for DMSO). Run a vehicle control series with varying solvent concentrations to determine the non-toxic range. |
| Precipitation of this compound in culture medium. | 1. Poor aqueous solubility: this compound, like many cyclic peptides, may have limited solubility in aqueous solutions. 2. Interaction with media components: Components of the cell culture medium could be causing the compound to precipitate. | 1. Prepare a high-concentration stock solution in a suitable organic solvent and dilute it serially in the culture medium. Avoid preparing large volumes of diluted compound that need to be stored. 2. Test the solubility of this compound in different types of culture media. |
Quantitative Data Summary
Table 1: Cytocidal Activity of this compound and its Derivatives against HeLa Cells
| Compound | Derivative | Cytocidal Activity vs. HeLa Cells | Reference |
| This compound | - | Active | [13][14] |
| Derivative 12 | 11-O-propionyl-15-O-butyrylthis compound | More effective in vivo than parent compound | [13] |
| Derivatives 15-17 | 11-O-acylhitachimycins | More effective in vivo than parent compound | [13] |
| Derivative 2 | 15-O-(tert-Butoxycarbonyl(BOC)-glycyl)this compound | Comparable in vivo activity, improved solubility | [14] |
| Derivative 4 | 15-O-(BOC-beta-alanyl)this compound | Comparable in vivo activity, improved solubility | [14] |
| Derivative 6 | 15-O-(BOC-(O-tert-Bu)-glutamyl)this compound | Comparable in vivo activity, improved solubility | [14] |
| Derivative 11 | 15-O-L-alanylthis compound | Comparable in vivo activity, improved solubility | [14] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for determining the cytotoxic effects of this compound on adherent mammalian cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include wells for a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for an in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic cationic antimicrobial peptides bind with their hydrophobic parts to drug site II of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Human Serum Albumin on Oritavancin In Vitro Activity against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH and elevated temperatures on the cytotoxicity of some chemotherapeutic agents on Chinese hamster cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Temperatures and pH on Bacteriocin Activity of Lactic Acid Bacteria Strain Pr 4.3L From Peda Fish | Atlantis Press [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. Temperature and pH Conditions That Prevail during Fermentation of Sausages Are Optimal for Production of the Antilisterial Bacteriocin Sakacin K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gulhanemedj.org [gulhanemedj.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. Chemical modification of this compound. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Resistance to Hitachimycin in Bacterial Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hitachimycin (also known as stubomycin). Given that this compound is a potent cytotoxic agent that targets the bacterial cell membrane, this guide focuses on anticipating and managing potential resistance mechanisms, as well as addressing common experimental challenges.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High Minimum Inhibitory Concentration (MIC) values or no inhibition of bacterial growth | 1. Intrinsic Resistance: The bacterial species may be naturally resistant to this compound. | - Review literature for the known antibacterial spectrum of this compound. - Test a reference-susceptible Gram-positive strain (e.g., Bacillus subtilis) as a positive control. |
| 2. Acquired Resistance: The bacterial culture may have developed resistance during the experiment. | - Perform population analysis to check for heterogeneous resistance. - Sequence genes associated with cell membrane charge (e.g., mprF) and cell envelope stress response (e.g., liaFSR, vraTSR) in resistant isolates. - Culture bacteria in antibiotic-free media for several passages to see if resistance is stable. | |
| 3. This compound Degradation: The compound may be unstable in the experimental conditions. | - Prepare fresh stock solutions of this compound for each experiment. - Minimize the exposure of this compound solutions to light and elevated temperatures. - Verify the activity of your this compound stock on a known susceptible strain. | |
| 4. High Inoculum Density: A high bacterial load can sequester the antibiotic, reducing its effective concentration. | - Standardize the inoculum density for all MIC assays, typically to 5 x 10^5 CFU/mL. - If high-density cultures are necessary, consider that higher concentrations of this compound may be required. | |
| Inconsistent or non-reproducible MIC results | 1. Variation in Inoculum Preparation: Inconsistent starting bacterial concentrations will lead to variable results. | - Strictly adhere to a standardized protocol for inoculum preparation, such as adjusting to a 0.5 McFarland standard. |
| 2. Variability in Media Composition: Components in the culture medium (e.g., cations, pH) can affect this compound's activity. | - Use the same batch of culture medium for all related experiments. - Ensure the pH of the medium is consistent. | |
| 3. Pipetting Errors: Inaccurate serial dilutions can lead to significant variations in the final antibiotic concentration. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for each dilution step where possible. | |
| Unexpected bacterial lysis at sub-MIC concentrations | 1. Cytotoxic Effects: this compound's mechanism of action is to cause cell lysis through membrane disruption. This effect may be observable even at concentrations that do not completely inhibit growth. | - Perform time-kill curve experiments to understand the dynamics of this compound's bactericidal activity at different concentrations. - Use microscopy to observe morphological changes in the bacteria upon exposure to the antibiotic. |
| Contamination of cultures | 1. Inadequate Aseptic Technique: Working with a potent antibiotic does not preclude the need for strict sterile practices. | - Review and reinforce aseptic techniques in the laboratory. - Regularly test for contamination in stock solutions and media. |
| 2. Cytotoxicity Masking Contamination: The cytotoxic effects of this compound on the target bacteria might mask the slower growth of a contaminant. | - Plate a sample of the culture on antibiotic-free agar to check for the presence of other microorganisms. |
Quantitative Data on Membrane-Active Antibiotics
| Bacterial Species | Daptomycin MIC Range (µg/mL) for Susceptible Strains |
| Staphylococcus aureus (including MRSA) | 0.25 - 1 |
| Enterococcus faecalis | 1 - 4 |
| Enterococcus faecium (including VRE) | 1 - 4 |
| Streptococcus pneumoniae | ≤ 0.25 |
| Streptococcus pyogenes | ≤ 0.12 |
Note: These values are for reference only and may vary depending on the specific strain and testing conditions. It is crucial to determine the MIC of this compound for your specific bacterial strains of interest.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a cyclic polypeptide antibiotic that exhibits cytotoxic activity against Gram-positive bacteria, yeast, and fungi.[1] Its primary mechanism of action involves disrupting the integrity of the cell membrane, leading to subsequent cell lysis.[1]
2. What are the likely mechanisms of bacterial resistance to this compound?
While specific resistance mechanisms to this compound are not well-documented, they are likely to be similar to those observed for other membrane-targeting antibiotics like daptomycin. These potential mechanisms include:
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Modification of the Cell Membrane: Alterations in the phospholipid composition of the cell membrane can change its net surface charge, leading to electrostatic repulsion of the positively charged antibiotic molecule. A key enzyme involved in this process in many Gram-positive bacteria is MprF (Multiple Peptide Resistance Factor).
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Activation of Cell Envelope Stress Responses (CESR): Bacteria possess signaling systems that detect and respond to damage to their cell envelope. In Gram-positive bacteria, two-component systems like LiaFSR and VraTSR can be activated by membrane-active antibiotics, leading to downstream changes that increase tolerance and resistance.
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Efflux Pumps: Bacteria can utilize membrane proteins to actively pump antibiotics out of the cell, preventing them from reaching their target at a high enough concentration.
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Biofilm Formation: Bacteria embedded in a biofilm matrix can be less susceptible to antibiotics due to reduced penetration and altered physiological states.
3. How can I determine if my bacterial culture has developed resistance to this compound?
The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. An increase in the MIC value over time or compared to a susceptible reference strain indicates the development of resistance. This can be done using broth microdilution or agar dilution methods.
4. What are the appropriate storage and handling procedures for this compound?
This compound is a cytotoxic compound and should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling this compound powder or solutions.
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Containment: Handle the powdered form of this compound in a chemical fume hood or a biological safety cabinet to avoid inhalation.
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Storage: Store this compound stock solutions in the dark at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Waste Disposal: Dispose of all materials contaminated with this compound as cytotoxic waste according to your institution's guidelines.
5. Can this compound be used in combination with other antibiotics?
The potential for synergistic or antagonistic interactions between this compound and other antibiotics has not been extensively studied. If you are considering combination therapy, it is essential to perform in vitro synergy testing (e.g., checkerboard assays) to determine the nature of the interaction against your target organism.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
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This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
Methodology:
-
Inoculum Preparation: a. Pick several colonies of the test bacterium from an agar plate and inoculate into broth. b. Incubate the culture until it reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of this compound: a. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 in a designated row. b. Prepare a working solution of this compound in broth at twice the highest desired final concentration. c. Add 200 µL of this working solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 should serve as a growth control (broth and inoculum, no antibiotic). f. Well 12 should serve as a sterility control (broth only).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations by half to their final desired concentrations.
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) on a plate reader.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships in Resistance
References
Validation & Comparative
A Comparative Analysis of the Antitumor Efficacy of Hitachimycin and its Acyl Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor activity of the natural product Hitachimycin and its synthetically modified acyl derivatives. This report synthesizes available experimental data to highlight differences in their cytotoxic and in vivo antitumor effects, offering insights for future drug development.
This compound, a polyene macrolactam antibiotic, has demonstrated notable antitumor properties. However, its therapeutic potential is accompanied by challenges such as limited solubility. To address this and potentially enhance its efficacy, various acyl derivatives of this compound have been synthesized and evaluated. This guide delves into the comparative antitumor activities of these compounds, presenting available data from in vitro and in vivo studies.
In Vitro Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been assessed against various cancer cell lines, with HeLa cervical cancer cells being a common model. While comprehensive quantitative data directly comparing the IC50 values of a wide range of acyl derivatives in a single study is limited in the public domain, available research indicates that acylation can modulate the cytotoxic potential of the parent compound.
One study synthesized several acyl derivatives and evaluated their cytocidal activity against HeLa cells. The results showed that some of these derivatives exhibited potent cytotoxic effects. For instance, 11-O-propionyl-15-O-butyrylthis compound and certain 11-O-acylhitachimycins were identified as being particularly effective in in vivo assays, suggesting they retain or exceed the antitumor potency of the parent compound.[1]
Another study focused on amino acyl derivatives of this compound. These modifications were pursued to improve the solubility and potentially the antitumor activity. The findings revealed that derivatives such as 15-O-(tert-Butoxycarbonyl(BOC)-glycyl)this compound, 15-O-(BOC-beta-alanyl)this compound, 15-O-(BOC-(O-tert-Bu)-glutamyl)this compound, and 15-O-L-alanylthis compound demonstrated in vivo antitumor activity comparable to that of this compound, with the added benefit of improved solubility.
In Vivo Antitumor Activity
The antitumor efficacy of this compound and its acyl derivatives has been evaluated in murine models, typically utilizing Sarcoma 180 ascites or solid tumor models. These studies are crucial for understanding the therapeutic potential of these compounds in a whole-organism context.
Research has shown that several acyl derivatives of this compound exhibit higher in vivo antitumor activity than the parent compound.[1] Notably, 11-O-propionyl-15-O-butyrylthis compound and a series of 11-O-acylhitachimycins were found to be the most effective in these in vivo assays.[1] This suggests that specific acyl modifications at the C-11 and C-15 positions of the this compound core can significantly enhance its antitumor effects.
Furthermore, amino acyl derivatives have also demonstrated significant in vivo antitumor activity against Sarcoma 180, with some showing efficacy comparable to this compound. An important advantage of these amino acyl derivatives is their improved solubility, which is a critical factor for drug development and administration.
Table 1: Summary of In Vivo Antitumor Activity of this compound and Select Derivatives against Sarcoma 180
| Compound | Modification | Relative In Vivo Antitumor Activity | Solubility | Reference |
| This compound | Parent Compound | Baseline | - | |
| 11-O-propionyl-15-O-butyrylthis compound | Acyl Derivative | Higher than this compound | - | [1] |
| 11-O-acylhitachimycins (15-17) | Acyl Derivatives | Higher than this compound | - | [1] |
| 15-O-L-alanylthis compound | Amino Acyl Derivative | Comparable to this compound | Improved |
Note: The table provides a qualitative summary based on available literature. Specific quantitative data on tumor growth inhibition or survival rates were not available in a comparative format.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its acyl derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vivo Antitumor Assay (Sarcoma 180 Ascites Model)
This model is used to evaluate the antitumor efficacy of compounds in a murine host.
-
Tumor Cell Inoculation: Mice (e.g., ICR strain) are intraperitoneally inoculated with a suspension of Sarcoma 180 ascites cells.
-
Compound Administration: Treatment with this compound or its derivatives (administered intraperitoneally or orally) typically begins 24 hours after tumor inoculation and continues for a specified duration (e.g., daily for 7-10 days). A control group receives the vehicle solution.
-
Monitoring: The animals are monitored daily for signs of toxicity and survival. Body weight changes are also recorded.
-
Efficacy Evaluation: The primary endpoint is often the increase in lifespan (ILS) of the treated mice compared to the control group. The ILS is calculated using the formula: ILS (%) = [(mean survival time of treated group / mean survival time of control group) - 1] x 100. In some studies, the total packed cell volume of the ascitic fluid is measured at the end of the experiment as an indicator of tumor burden.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound and its acyl derivatives exert their antitumor effects are not yet fully elucidated in publicly available literature. However, many antitumor antibiotics induce cell death through apoptosis. General apoptotic pathways often involve the activation of caspases and the regulation by Bcl-2 family proteins. Further research is required to identify the specific molecular targets and signaling cascades affected by these compounds.
Caption: General workflow for evaluating the antitumor activity of this compound and its derivatives.
Conclusion
The available evidence suggests that acyl and amino acyl derivatives of this compound are a promising class of compounds with significant antitumor activity. Certain derivatives have demonstrated superior in vivo efficacy compared to the parent molecule, coupled with beneficial properties such as improved solubility. These findings underscore the potential of chemical modification to optimize the therapeutic profile of natural products like this compound. However, a more comprehensive and standardized comparison, including detailed IC50 data across a panel of cancer cell lines and in-depth mechanistic studies, is necessary to fully elucidate the structure-activity relationships and to guide the development of these compounds as potential clinical candidates.
References
Hitachimycin: A Comparative Analysis of a Unique Antitumor Antibiotic from Streptomyces
A detailed guide for researchers, scientists, and drug development professionals comparing Hitachimycin with other prominent antitumor antibiotics derived from Streptomyces, supported by available experimental data and methodologies.
In the vast arsenal of cancer therapeutics, antitumor antibiotics derived from Streptomyces have played a pivotal role. Molecules like Doxorubicin, Bleomycin, and Mitomycin C are well-established chemotherapeutic agents. This guide provides a comparative analysis of a lesser-known but mechanistically distinct Streptomyces product, this compound (also known as Stubomycin), alongside its more famous counterparts. While quantitative comparative data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its unique mode of action and draws comparisons with other agents based on their established properties.
Executive Summary
This compound exhibits a distinct mechanism of action compared to many other Streptomyces-derived antitumor antibiotics. Instead of directly targeting DNA, its primary mode of cytotoxicity is through the disruption of cell membrane integrity, leading to cell lysis.[1] This contrasts with the mechanisms of Doxorubicin (DNA intercalation and topoisomerase II inhibition), Bleomycin (DNA cleavage), and Mitomycin C (DNA cross-linking). This fundamental difference in its cellular target suggests that this compound could be effective against tumors resistant to DNA-damaging agents. However, a significant lack of publicly available, direct comparative quantitative data, such as IC50 values against a wide range of cancer cell lines, currently limits a full performance assessment against these other antibiotics.
Comparative Data of Antitumor Antibiotics
Due to the limited availability of quantitative data for this compound in the primary literature accessible through broad searches, a direct quantitative comparison is not feasible. The following tables summarize the available cytotoxicity data for Doxorubicin, Bleomycin, and Mitomycin C against various cancer cell lines.
Table 1: Cytotoxicity of Doxorubicin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 0.1 - 2.5 | [2] |
| A549 | Lung Cancer | > 20 | [2] |
| HeLa | Cervical Cancer | 0.34 - 2.9 | [2] |
| P388 | Murine Leukemia | Not specified | [2][3][4] |
Table 2: Cytotoxicity of Bleomycin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| A549 | Lung Cancer | Not specified | [5] |
| P388 | Murine Leukemia | Not specified | [3] |
Table 3: Cytotoxicity of Mitomycin C Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | Not specified | [6] |
| Sarcoma 180 | Sarcoma | Not specified | [6] |
| P388 | Murine Leukemia | Not specified | [7] |
Mechanisms of Action: A Comparative Overview
The antitumor antibiotics discussed here employ fundamentally different strategies to induce cancer cell death.
This compound: Membrane Disruption
This compound's primary mechanism of action is the perturbation of the cell membrane, leading to lysis.[1] This lytic activity is observed against a range of cells, including mammalian tumor cells, bacteria, and fungi.[1] This membrane-centric action is a key differentiator from the other antibiotics in this guide.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin exerts its cytotoxic effects through a dual mechanism involving DNA. It intercalates between DNA base pairs, obstructing DNA and RNA synthesis, and it inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA double-strand breaks and apoptosis.
Bleomycin: DNA Strand Scission
Bleomycin induces single- and double-strand breaks in DNA. This process is initiated by the formation of a complex with iron and molecular oxygen, which generates reactive oxygen species that cleave the DNA backbone, ultimately leading to cell cycle arrest and apoptosis.
Mitomycin C: DNA Cross-linking
Mitomycin C is a potent DNA cross-linking agent. Following reductive activation within the cell, it alkylates DNA, forming inter- and intra-strand crosslinks. These crosslinks prevent DNA replication and transcription, triggering apoptosis.
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of these antitumor antibiotics is the MTT assay.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the antitumor antibiotic. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can then be determined from the dose-response curve.
Discussion and Future Directions
The primary distinction of this compound lies in its membrane-disrupting mechanism. This property is of significant interest as it may circumvent common resistance mechanisms that cancer cells develop against DNA-targeting agents, such as enhanced DNA repair or alterations in topoisomerase activity. The antitumor activity of this compound has been demonstrated against several murine tumor models, including Sarcoma 180, IMC-carcinoma, and Meth-A tumors.[8] Furthermore, it has shown cytotoxic activity against Ehrlich carcinoma and leukemia P388 in vitro.[7]
The lack of extensive, modern research and quantitative data on this compound presents a significant knowledge gap. To fully assess its potential as a therapeutic agent, further studies are warranted, including:
-
Comprehensive Cytotoxicity Profiling: Determination of IC50 values against a broad panel of human cancer cell lines, including those resistant to conventional chemotherapeutics.
-
Mechanism of Action Elucidation: Detailed investigation into the specific molecular interactions between this compound and the cell membrane, and a definitive characterization of the downstream signaling events leading to cell death (e.g., apoptosis versus necrosis).
-
In Vivo Efficacy Studies: Modern preclinical studies in various animal models of cancer to evaluate its therapeutic index and potential for combination therapies.
-
Derivative Synthesis and Screening: As suggested by older studies, the synthesis and evaluation of this compound derivatives could lead to compounds with improved efficacy and reduced toxicity.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Doxorubicin cytotoxicity to P388 lymphocytic leukemia as determined by alkaline elution and established assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Kinetics of etoposide cytotoxicity against mouse P388 leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between in vitro tumor stem cell assay and in vivo antitumor activity using the P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced immune hemolytic anemia: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 6. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of a new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Geldanamycin and Paclitaxel Efficacy in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Geldanamycin, a heat shock protein 90 (Hsp90) inhibitor, and Paclitaxel, a microtubule-stabilizing agent, in preclinical breast cancer models. The data presented is compiled from various studies to offer a comprehensive overview of their cytotoxic, pro-apoptotic, and cell cycle-modulating effects on common breast cancer cell lines.
Executive Summary
Geldanamycin and Paclitaxel represent two distinct classes of anticancer agents with different molecular targets and mechanisms of action. Geldanamycin, a benzoquinone ansamycin antibiotic isolated from Streptomyces hygroscopicus, exerts its effects by inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][2] Paclitaxel, a taxane diterpenoid, is a well-established chemotherapeutic that functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death. This guide synthesizes available in vitro data to compare their effectiveness in inhibiting the proliferation and inducing cell death in human breast cancer cell lines, primarily focusing on the estrogen receptor-positive (ER+) MCF-7 and triple-negative MDA-MB-231 cell lines.
Data Presentation: A Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) for Geldanamycin and Paclitaxel in MCF-7 and MDA-MB-231 breast cancer cell lines, as reported in various studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
| Drug | Cell Line | IC50 | Exposure Time | Reference |
| Geldanamycin | MCF-7 | 9.8 nM | 72h | [2] |
| MDA-MB-231 | 60 nM | Not Specified | [3][4] | |
| Paclitaxel | MCF-7 | 3.5 µM | Not Specified | [5][6] |
| MDA-MB-231 | 0.3 µM | Not Specified | [5][6] | |
| MDA-MB-231 | 12.67 nM | 48h | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols across different studies.
Mechanisms of Action and Signaling Pathways
Geldanamycin: Targeting the Hsp90 Chaperone
Geldanamycin's primary mechanism of action is the inhibition of the ATPase activity of Heat Shock Protein 90 (Hsp90).[7] Hsp90 is a molecular chaperone responsible for the proper folding, stability, and activity of a wide range of "client proteins," many of which are critical for cancer cell growth, survival, and proliferation.[1][3] In breast cancer, these client proteins include hormone receptors (estrogen receptor), growth factor receptors (HER2), and key signaling kinases (Akt, Raf-1).[1][3]
By binding to the N-terminal ATP-binding pocket of Hsp90, Geldanamycin locks the chaperone in a conformation that is targeted for degradation by the ubiquitin-proteasome pathway.[3] This leads to the depletion of Hsp90 client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
Signaling Pathway of Geldanamycin
Caption: Geldanamycin inhibits Hsp90, leading to the degradation of oncogenic client proteins.
Paclitaxel: Disrupting Microtubule Dynamics
Paclitaxel is a classic mitotic inhibitor that targets the β-tubulin subunit of microtubules.[8] Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel stabilizes microtubules, preventing their dynamic instability which is essential for chromosomal segregation during mitosis.[9] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[10] This sustained mitotic arrest ultimately triggers apoptotic cell death.[10][11]
Signaling Pathway of Paclitaxel
Caption: Paclitaxel stabilizes microtubules, causing mitotic arrest and subsequent apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of Geldanamycin or Paclitaxel for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with Geldanamycin or Paclitaxel as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest and harvest as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[14]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Geldanamycin and its anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule-Binding Proteins as Promising Biomarkers of Paclitaxel Sensitivity in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Hitachimycin and stubomycin bioactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of the potent antitumor and antimicrobial agent, Hitachimycin, also known as Stubomycin.
Introduction
This compound, a cyclic polypeptide antibiotic first reported as stubomycin, is a natural product with significant antitumor and antimicrobial properties. This guide provides a comparative analysis of its bioactivity, presenting key quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action.
Bioactivity Data
The following tables summarize the cytotoxic and antimicrobial activities of this compound (Stubomycin) against various cell lines and microorganisms.
Table 1: Cytotoxicity of this compound (Stubomycin)
| Cell Line | IC50 (µg/mL) | Reference |
| HeLa (Human cervical cancer) | 0.78 | |
| P388 (Mouse leukemia) | 0.2 | |
| L1210 (Mouse leukemia) | 0.39 |
Table 2: Antimicrobial Activity of this compound (Stubomycin)
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus 209P | 3.13 | |
| Bacillus subtilis PCI 219 | 1.56 | |
| Escherichia coli NIHJ | >100 | |
| Candida albicans | 6.25 |
Mechanism of Action
This compound (Stubomycin) exerts its biological effects primarily by targeting and disrupting the cell membrane. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death. The initial step in its mechanism involves the binding of the molecule to the cell surface, a process that is influenced by the lipid composition of the membrane. This binding event triggers a cascade of events that compromise the structural integrity and function of the cell membrane.
Figure 1: Proposed mechanism of action for this compound (Stubomycin).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound (Stubomycin) that inhibits the growth of cancer cell lines by 50% (IC50).
Protocol:
-
Cell Seeding: HeLa, P388, and L1210 cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: After 24 hours of incubation, various concentrations of this compound (Stubomycin) were added to the wells.
-
Incubation: The plates were incubated for an additional 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.
-
Formazan Solubilization: After 4 hours of incubation, the medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound (Stubomycin) required to inhibit the growth of various microorganisms.
Protocol:
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: this compound (Stubomycin) was serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for Candida albicans) in a 96-well microplate.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for Candida albicans.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Figure 3: Workflow for the broth microdilution antimicrobial assay.
Comparative Analysis of Hitachimycin: A Guide to Cross-Reactivity with Polypeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hitachimycin and other structurally related polypeptide antibiotics. Due to a lack of direct experimental data on the cross-reactivity of this compound, this document focuses on a comparison of structural similarities, mechanisms of action, and proposes a comprehensive experimental framework to determine potential cross-reactivity.
Structural and Functional Comparison
This compound, also known as Stubomycin, is a cyclic polypeptide antibiotic belonging to the macrolactam family. Its structure features a 17-membered macrolactam ring, a polyene system, and a phenyl group. Its primary mechanism of action involves the disruption of cell membranes, leading to cell lysis[1]. This broad-spectrum activity is observed against Gram-positive bacteria, yeast, fungi, and mammalian cells[1].
Several other polypeptide antibiotics share the macrolactam core structure with this compound, albeit with variations in ring size, side chains, and starter units. These structural similarities may lead to overlapping biological activities or potential cross-reactivity. A comparison of this compound with other notable macrolactam antibiotics is presented below.
Table 1: Structural and Functional Comparison of this compound and Related Macrolactam Antibiotics
| Antibiotic | Core Structure | Producing Organism | Known Biological Activity | Mechanism of Action |
| This compound | 17-membered macrolactam | Streptomyces sp. | Antitumor, antibacterial, antifungal[1] | Cell membrane disruption[1] |
| Vicenistatin | 20-membered macrolactam | Streptomyces halstedii | Antitumor[2][3] | Not fully elucidated, induces apoptosis |
| Incednine | 24-membered macrolactam | Streptomyces sp. | Antibacterial | Biosynthesis of its unique starter unit from L-glutamate has been studied[4][5] |
| Cremimycin | 19-membered macrolactam | Streptomyces sp. | Antibacterial (including MRSA)[6] | Not fully elucidated |
| Fluvirucin B2 | 14-membered macrolactam | Actinomycete strains | Antiviral (Influenza A)[7][8] | Not fully elucidated |
Proposed Experimental Framework for Assessing Cross-Reactivity
Given the absence of direct data, a multi-pronged experimental approach is necessary to investigate the cross-reactivity of this compound. This framework should assess shared molecular targets, overlapping cellular effects, and the potential for common resistance mechanisms.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Detailed Experimental Protocols
2.1.1. Competitive Binding Assays
To determine if this compound and other polypeptide antibiotics share a common molecular target, competitive binding assays can be employed.
-
Principle: These assays measure the ability of a test compound (e.g., another polypeptide antibiotic) to displace a labeled ligand (e.g., fluorescently tagged this compound) from its target.
-
Protocol Outline (Surface Plasmon Resonance - SPR):
-
Immobilize the putative target protein on an SPR sensor chip.
-
Inject a constant concentration of this compound (the ligand) to establish a baseline binding signal.
-
In subsequent runs, co-inject this compound with increasing concentrations of the competitor polypeptide antibiotic.
-
A decrease in the SPR signal indicates that the competitor is displacing this compound from the target.
-
Analyze the data to determine the half-maximal inhibitory concentration (IC50) of the competitor.
-
2.1.2. Cytotoxicity Assays
Comparative cytotoxicity assays can reveal if this compound and other antibiotics elicit similar cellular responses, suggesting a shared mechanism of action.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol Outline:
-
Seed target cells (e.g., a cancer cell line or a bacterial strain) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and the comparator polypeptide antibiotics for a defined period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for each antibiotic.
-
2.1.3. Membrane Permeability Assays
Since this compound is known to disrupt cell membranes, assessing the membrane-perturbing effects of other polypeptide antibiotics is crucial.
-
Principle: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and fluoresces brightly.
-
Protocol Outline:
-
Prepare a suspension of target cells (bacterial or eukaryotic) in a suitable buffer.
-
Add SYTOX Green dye to the cell suspension.
-
Treat the cells with various concentrations of this compound and the comparator antibiotics.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader.
-
A rapid increase in fluorescence indicates membrane permeabilization. Compare the kinetics and dose-response of the different antibiotics.
-
Signaling Pathway and Logical Relationships
The cross-reactivity between antibiotics can be understood as a logical relationship based on shared structural features leading to common mechanisms of action and potentially shared resistance pathways.
Caption: Logical framework for predicting antibiotic cross-reactivity.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound with other polypeptide antibiotics is currently unavailable, a systematic comparison based on structural similarities and a robust experimental investigation can provide valuable insights. The proposed framework, encompassing target-based, cellular, and resistance-profiling assays, offers a comprehensive strategy for researchers and drug development professionals to elucidate the potential for cross-reactivity. Understanding these relationships is critical for anticipating off-target effects, predicting resistance profiles, and guiding the development of novel antibiotic therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vicenistatin, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vicenistatin - Wikipedia [en.wikipedia.org]
- 4. A unique pathway for the 3-aminobutyrate starter unit from L-glutamate through β-glutamate during biosynthesis of the 24-membered macrolactam antibiotic, incednine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the incednine biosynthetic gene cluster: characterization of novel β-glutamate-β-decarboxylase IdnL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cremimycin, a novel 19-membered macrocyclic lactam antibiotic, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Pioneering New Frontiers in Combination Chemotherapy: A Proposed Research Framework for Investigating the Synergistic Potential of Hitachimycin
For Immediate Release
In the relentless pursuit of more effective cancer treatments, the exploration of synergistic drug combinations holds immense promise. Combination therapy, the use of multiple therapeutic agents, can enhance efficacy, overcome drug resistance, and reduce toxic side effects.[1] While numerous studies have demonstrated the power of synergistic interactions between various chemotherapeutic drugs, the potential of Hitachimycin, a polyene antibiotic with known antitumor activity, in combination regimens remains a largely unexplored frontier.[2][3]
This guide presents a proposed research framework for investigating the synergistic effects of this compound with other chemotherapeutic agents. Due to a lack of publicly available preclinical and clinical data on such combinations, this document outlines a series of hypothesized synergistic pairings and the requisite experimental protocols to validate them. This framework is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing cancer therapy.
Understanding this compound: A Potential Synergistic Partner
This compound, also known as Stubomycin, is a polyene antibiotic produced by Streptomyces.[3][4] While its exact anticancer mechanism is not fully elucidated, as a polyene, it is likely to interact with cell membranes, altering their permeability and integrity. This mode of action suggests a strong potential for synergy with agents whose efficacy is dependent on cellular uptake or that target pathways activated by membrane stress.
Hypothesized Synergistic Combinations with this compound
Based on its presumed mechanism of action, this compound could potentially exhibit synergistic effects with the following classes of chemotherapeutic agents:
-
Platinum-Based Drugs (e.g., Cisplatin, Carboplatin): By increasing cell membrane permeability, this compound may enhance the intracellular concentration and efficacy of platinum-based drugs that exert their cytotoxic effects by binding to DNA.
-
Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide): Disruption of the cell membrane by this compound could potentiate the action of topoisomerase inhibitors, which target enzymes crucial for DNA replication and repair.[5]
-
Antimetabolites (e.g., Gemcitabine, 5-Fluorouracil): Increased cellular uptake facilitated by this compound could amplify the effects of antimetabolites that interfere with the synthesis of DNA and RNA.
-
Microtubule-Targeting Agents (e.g., Paclitaxel, Vincristine): Cellular stress induced by this compound may render cancer cells more susceptible to agents that disrupt the mitotic spindle.
Proposed Experimental Framework for Evaluating Synergy
To systematically investigate the synergistic potential of this compound, a multi-phased experimental approach is recommended, progressing from in vitro characterization to in vivo validation.
Phase 1: In Vitro Synergy Screening
Objective: To identify and quantify synergistic interactions between this compound and a panel of chemotherapeutic agents across various cancer cell lines.
Experimental Protocol:
-
Cell Line Selection: A diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, ovarian) should be selected.
-
Drug Concentration Matrix: A checkerboard dilution method will be employed. Cells will be treated with a range of concentrations of this compound alone, the combination agent alone, and the two drugs in combination at various fixed ratios.
-
Cell Viability Assay: After a predetermined incubation period (e.g., 48-72 hours), cell viability will be assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The dose-response curves for each drug alone and in combination will be used to calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Proposed Data Presentation:
Quantitative data from the in vitro synergy screening should be summarized in a clear and concise table.
| Cancer Cell Line | Combination Agent | IC50 (this compound alone) | IC50 (Agent alone) | IC50 (Combination) | Combination Index (CI) |
| MCF-7 (Breast) | Cisplatin | [Value] µM | [Value] µM | [Value] µM | [Value] |
| A549 (Lung) | Doxorubicin | [Value] µM | [Value] µM | [Value] µM | [Value] |
| HT-29 (Colon) | Gemcitabine | [Value] µM | [Value] µM | [Value] µM | [Value] |
| OVCAR-3 (Ovarian) | Paclitaxel | [Value] µM | [Value] µM | [Value] µM | [Value] |
Caption: Hypothetical data table summarizing the in vitro synergistic effects of this compound with various chemotherapeutic agents.
Experimental Workflow Diagram:
References
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of this compound. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antitumor antibiotic stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Validating the Cytotoxic Targets of Hitachimycin in Tumor Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hitachimycin, a natural product with potent cytotoxic activity, against other established anticancer agents. By examining its mechanism of action and comparing its performance based on available experimental data, this document aims to inform research and drug development efforts focused on novel cancer therapies.
Introduction to this compound
This compound, also known as Stubomycin, is a cyclic polypeptide antibiotic produced by Streptomyces species.[1] It has demonstrated significant cytotoxic effects against a broad range of cancer cell lines, making it a compound of interest for oncology research.[2] While its precise molecular targets are not yet fully elucidated, evidence suggests that this compound's primary mode of action involves the disruption of the tumor cell membrane. This mechanism is distinct from many conventional chemotherapeutic agents that target intracellular components like DNA or specific enzymes.
Comparative Analysis of Cytotoxic Agents
To better understand the therapeutic potential of this compound, it is compared here with agents representing different classes of cytotoxic drugs: membrane-disrupting agents (Cationic Antimicrobial Peptides), a topoisomerase inhibitor (Doxorubicin), and a DNA alkylating agent (Cisplatin).
Mechanism of Action and Cellular Targets
| Feature | This compound | Cationic Antimicrobial Peptides (e.g., Melittin, LL-37) | Doxorubicin | Cisplatin |
| Primary Target | Cell Membrane | Cell Membrane | Topoisomerase II, DNA | DNA |
| Mechanism of Action | Disrupts cell membrane integrity, leading to depolarization and lysis.[1] | Electrostatic interaction with negatively charged cancer cell membranes, leading to pore formation and membrane destabilization.[3][4][5] | Intercalates into DNA and inhibits topoisomerase II, preventing DNA replication and transcription.[6] | Forms covalent adducts with purine bases in DNA, leading to DNA damage and apoptosis.[7] |
| Mode of Cell Death | Primarily Necrosis | Necrosis and Apoptosis | Primarily Apoptosis | Primarily Apoptosis |
Cytotoxicity Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for the selected cytotoxic agents across various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.[7][8]
| Cell Line | This compound (µM) | Melittin (µg/mL) | Doxorubicin (µM) | Cisplatin (µM) |
| MCF-7 (Breast) | Data not available | ~1-10[3] | 2.50[1][6] | ~10-20[9] |
| A549 (Lung) | Data not available | ~1-10[3] | > 20[1][6] | ~5-15[10] |
| HeLa (Cervical) | Data not available | Data not available | 2.92[1][6] | Data not available |
| HepG2 (Liver) | Data not available | Data not available | 12.18[1][6] | ~15-25[11] |
Experimental Protocols for Target Validation
Validating the cytotoxic targets of a compound like this compound involves a series of experiments to elucidate its mechanism of action and identify its molecular binding partners.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Membrane Potential Assay
This assay measures changes in the cell membrane potential, which is a key indicator of membrane integrity.
Protocol:
-
Cell Preparation: Culture tumor cells on a glass-bottom dish suitable for fluorescence microscopy.
-
Compound Treatment: Treat the cells with the test compound at a concentration around its IC50 value. Include a positive control for depolarization (e.g., high potassium buffer) and a vehicle control.
-
Dye Loading: Add the voltage-sensitive dye DiBAC4(3) to the cells at a final concentration of 1-5 µM and incubate for 15-30 minutes in the dark.
-
Fluorescence Imaging: Acquire fluorescence images using a fluorescence microscope with appropriate filters for DiBAC4(3) (excitation ~490 nm, emission ~516 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of the cells in each treatment group. An increase in fluorescence intensity indicates membrane depolarization.
Target Identification Assays
Identifying the direct molecular targets of a compound can be achieved through various methods.
-
Affinity Chromatography:
-
Ligand Immobilization: Covalently attach this compound to a chromatography resin.
-
Protein Binding: Incubate the this compound-conjugated resin with a tumor cell lysate to allow proteins to bind.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Compound Treatment: Treat intact tumor cells or cell lysates with the test compound.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Target Detection: Detect the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its target validation.
Caption: Proposed mechanism of this compound cytotoxicity.
Caption: Workflow for validating this compound's targets.
Caption: Classification of cytotoxic agents by target.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Effect and Mechanism of Ursolic Acid on Cisplatin-Induced Resistance and Stemness in Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Hitachimycin
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Hitachimycin (also known as Stubomycin). Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe research environment.
This compound is a cyclic polypeptide with potent cytotoxic activity.[1] Due to its hazardous nature, stringent handling protocols are necessary to protect researchers from potential adverse health effects, including those that are carcinogenic, mutagenic, and teratogenic.[2][3] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is needed.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination or every 30-60 minutes.[4] |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects against splashes and contamination of personal clothing. Gowns should be changed every 2-3 hours or immediately if contaminated.[4] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects eyes from splashes and aerosols.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Required when handling the powdered form of the compound or when there is a risk of aerosol generation.[6] |
| Foot Protection | Disposable shoe covers. | Prevents the spread of contamination outside of the designated work area. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to the final disposal of all associated waste.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly. Improper disposal can lead to environmental contamination and pose a risk to public health.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Yellow, puncture-proof, and leak-proof container labeled "Chemotherapeutic Waste".[7] | Incineration at a permitted facility.[3] |
| Liquid Waste | Leak-proof container with a tight-fitting lid, labeled "Chemotherapeutic Waste".[7] | For small volumes, absorb onto an inert material and dispose of as solid waste. For larger volumes, consult your institution's Environmental Health and Safety (EHS) department.[7] |
| Sharps | Yellow, puncture-resistant sharps container labeled "Chemotherapeutic Sharps Waste". | Incineration at a permitted facility. |
| Contaminated PPE | Yellow chemotherapeutic waste bag.[7] | Incineration at a permitted facility. |
Spill Response Plan
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Caption: A logical flow for responding to a this compound spill.
Decontamination Protocol
Regular decontamination of work surfaces is a critical step in preventing the spread of this compound.
Decontaminating Agent: A 10⁻² M solution of Sodium Dodecyl Sulfate (SDS) has been shown to be effective in decontaminating surfaces from cytotoxic drugs.
Procedure:
-
Preparation: Don all required PPE before beginning the decontamination process.
-
Initial Cleaning: Moisten a sterile, low-lint wipe with the SDS solution. Wipe the entire surface in overlapping, unidirectional strokes.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent.
-
Final Wipe: Use a new wipe moistened with 70% isopropyl alcohol for a final decontamination step.
-
Disposal: Dispose of all wipes and used PPE in the designated chemotherapeutic waste container.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. michigan.gov [michigan.gov]
- 5. carlroth.com [carlroth.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. safety.pitt.edu [safety.pitt.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
